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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the chemical compound 1-[4-(1,4-Diazepan-1-yl)phenyl]et...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical compound 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one, a molecule of interest within the broader class of 1,4-diazepine derivatives. These derivatives are recognized for their significant and diverse biological activities, making them a focal point in medicinal chemistry and drug discovery. This document will delve into the compound's chemical structure, physicochemical properties, and plausible synthetic pathways, offering insights grounded in established chemical principles.

Introduction to the 1,4-Diazepine Scaffold

The 1,4-diazepine ring system, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Derivatives of this structure have been successfully developed into a wide range of therapeutics, demonstrating activities such as antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer effects.[1] The versatility of the diazepine ring allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. The subject of this guide, 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one, incorporates this key heterocyclic motif attached to a phenyl ethanone group, suggesting potential for biological activity and utility as a synthetic intermediate.

Chemical Structure and Properties

The chemical structure of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one combines an aromatic ketone with a saturated seven-membered heterocyclic amine. This unique combination of functional groups dictates its chemical reactivity and physical properties.

Molecular Structure:

Caption: Chemical structure of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₃H₁₈N₂O-
Molecular Weight 218.29 g/mol
CAS Number 870830-22-3
Appearance Solid (predicted)-
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents (predicted). Limited solubility in water.-
Boiling Point > 300 °C (predicted)-
Melting Point Not available-

Synthetic Approaches and Methodologies

The synthesis of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one would likely involve the formation of the C-N bond between the 1,4-diazepane ring and the phenyl group. A plausible and efficient synthetic strategy is the nucleophilic aromatic substitution (SNA) reaction between a protected 1,4-diazepane and an activated aryl precursor.

Proposed Synthetic Pathway:

A logical approach involves the reaction of 4'-fluoroacetophenone with a protected 1,4-diazepane, followed by deprotection. The fluorine atom at the para-position of the acetophenone activates the aromatic ring towards nucleophilic substitution by the secondary amine of the diazepane.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Deprotection reagent1 4'-Fluoroacetophenone intermediate N-Boc-1-[4-(1,4-diazepan-1-yl)phenyl]ethan-1-one reagent1->intermediate Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat reagent2 Boc-1,4-diazepane reagent2->intermediate product 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one intermediate->product Acid (e.g., TFA or HCl) Solvent (e.g., DCM)

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is a representative example based on established methodologies for similar transformations.

Step 1: Synthesis of tert-butyl 4-(4-acetylphenyl)-1,4-diazepane-1-carboxylate

  • To a solution of 4'-fluoroacetophenone (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add tert-butyl 1,4-diazepane-1-carboxylate (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-Boc protected intermediate.

Causality in Experimental Choices:

  • Solvent: DMSO is chosen for its high boiling point and its ability to dissolve both the polar and nonpolar reactants, facilitating the SNAr reaction.

  • Base: Potassium carbonate is a sufficiently strong base to facilitate the reaction without causing significant side reactions.

  • Protecting Group: The tert-butyloxycarbonyl (Boc) group is used to protect one of the secondary amines of the 1,4-diazepane, preventing unwanted side reactions and directing the substitution to the desired nitrogen. It is also readily removable under acidic conditions.

Step 2: Synthesis of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one

  • Dissolve the purified tert-butyl 4-(4-acetylphenyl)-1,4-diazepane-1-carboxylate (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected spectroscopic features can be predicted based on the molecule's structure.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the phenyl ring, the methyl protons of the acetyl group, and the methylene protons of the diazepane ring. The aromatic protons would likely appear as two doublets in the downfield region. The diazepane protons would exhibit complex multiplets in the upfield region.

  • ¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon of the ketone, the aromatic carbons, the methyl carbon, and the carbons of the diazepine ring.

  • IR Spectroscopy: The infrared spectrum should display a characteristic strong absorption band for the carbonyl (C=O) stretching of the ketone group (around 1670-1690 cm⁻¹). C-N stretching and aromatic C-H stretching bands would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 218.29). Fragmentation patterns would likely involve cleavage of the diazepine ring and the acetyl group.

Potential Biological Activity and Applications

The biological activity of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one has not been extensively reported. However, based on the activities of related 1,4-diazepine derivatives, this compound could be investigated for a range of pharmacological effects. The presence of the 1,4-diazepane moiety suggests potential interactions with central nervous system (CNS) targets.

Many 1,4-benzodiazepines, a related class of compounds, exert their effects by modulating the activity of the GABAA receptor, a ligand-gated ion channel in the CNS.[2][3] This modulation leads to sedative, anxiolytic, and anticonvulsant properties.

G Diazepine 1,4-Diazepine Derivative (e.g., Diazepam) GABA_A GABAA Receptor Diazepine->GABA_A Positive Allosteric Modulation Chloride_Channel Chloride Ion Channel GABA_A->Chloride_Channel Opens GABA GABA GABA->GABA_A Binds Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- influx CNS_Depression CNS Depression (Anxiolytic, Sedative Effects) Hyperpolarization->CNS_Depression Leads to

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Exploratory

Therapeutic Potential of N-Phenyl Homopiperazine Derivatives

Technical Guide for Drug Discovery & Medicinal Chemistry Executive Summary The N-phenyl homopiperazine (1,4-diazepane) scaffold represents a critical structural evolution from the classical N-phenyl piperazine moiety fou...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

The N-phenyl homopiperazine (1,4-diazepane) scaffold represents a critical structural evolution from the classical N-phenyl piperazine moiety found in numerous CNS-active drugs (e.g., Aripiprazole, Buspirone). By expanding the ring from six (piperazine) to seven members (homopiperazine), medicinal chemists introduce unique conformational flexibility and altered vector orientation of substituents.

This guide analyzes the therapeutic utility of this scaffold, specifically its privileged status in targeting Sigma-1 receptors (


R)  for neuropathic pain and neuroprotection, and Dopamine D3 receptors  for addiction and dyskinesia. It provides actionable protocols for synthesis and pharmacological validation, grounded in recent structure-activity relationship (SAR) data.

Structural & Medicinal Chemistry: The Homopiperazine Advantage

Scaffold Analysis: Diazepane vs. Piperazine

While N-phenyl piperazines are ubiquitous, they often suffer from "promiscuous" binding profiles (hitting D2, 5-HT, and


-adrenergic receptors indiscriminately) and rapid metabolic clearance. The N-phenyl homopiperazine offers distinct advantages:
FeatureN-Phenyl Piperazine (6-membered)N-Phenyl Homopiperazine (7-membered)Medicinal Chemistry Impact
Conformation Rigid chair conformation.Flexible twist-chair/twist-boat.Allows "induced fit" into cryptic pockets of GPCRs (e.g., D3 secondary binding site).
Lipophilicity Moderate LogP.Slightly higher LogP (added -CH2-).Enhanced BBB permeability; requires polar side-chain balancing.
Selectivity High affinity, often low selectivity.Tunable selectivity.[1]The 7-membered ring alters the vector of the N-substituent by ~15-20°, often resolving steric clashes in D3 vs D2 pockets.
The "Bitopic" Binding Mode

For Dopamine D3 and Sigma-1 receptors, high affinity is achieved via a bitopic mechanism :

  • Orthosteric Anchor: The basic nitrogen (protonated at physiological pH) forms a salt bridge with a conserved Aspartate residue (e.g., Asp110 in D3).

  • Secondary Pharmacophore: The N-phenyl group extends into a hydrophobic sub-pocket. The homopiperazine linker provides the optimal length and flexibility to bridge these two sites without energetic strain.

Therapeutic Targets & Mechanisms

Sigma-1 Receptor ( R): Neuropathic Pain & Neuroprotection

The


R is a ligand-operated chaperone protein at the Mitochondria-Associated Membrane (MAM).
  • Antagonists (Pain): Block

    
    R translocation to the plasma membrane, preventing the sensitization of N-methyl-D-aspartate receptors (NMDAR) and modulation of ion channels. N-phenyl homopiperazines act as potent antagonists, offering relief in neuropathic pain models (e.g., chemotherapy-induced neuropathy) without opioid-like tolerance.
    
  • Agonists (Neuroprotection): Promote

    
    R chaperone activity, enhancing calcium signaling and preventing ER stress. Relevant for Alzheimer’s and ALS.
    
Dopamine D3 Receptor: Addiction & Dyskinesia

Selective D3 antagonism is a holy grail for treating substance use disorders (cocaine/methamphetamine) because D3 receptors are concentrated in the mesolimbic system (reward) rather than the nigrostriatal pathway (motor control).

  • Mechanism: N-phenyl homopiperazine derivatives show >100-fold selectivity for D3 over D2.[2][3][4] This prevents the extrapyramidal side effects (EPS) common with classic antipsychotics (which block D2).

Visualization: Signaling & Mechanism

Diagram 1: Sigma-1 Receptor Chaperone Modulation

This diagram illustrates the mechanism by which


R ligands (Antagonists vs Agonists) modulate cellular stress responses.

Sigma1_Pathway cluster_Agonist Agonist Mode (Neuroprotection) cluster_Antagonist Antagonist Mode (Analgesia) Ligand N-Phenyl Homopiperazine Derivative S1R_MAM Sigma-1 Receptor (at MAM/ER) Ligand->S1R_MAM Binds Dissociation Dissociation from BiP Ligand->Dissociation If Agonist Inhibition Block Translocation to Plasma Membrane Ligand->Inhibition If Antagonist BiP BiP (GRP78) Sensor S1R_MAM->BiP Normally Bound To Chaperone Chaperone Activity (Stabilize IP3R3) Dissociation->Chaperone Ca_Flow Mitochondrial Ca2+ Influx (ATP Production) Chaperone->Ca_Flow NMDAR Prevent NMDAR Sensitization Inhibition->NMDAR Analgesia Inhibition of Central Sensitization NMDAR->Analgesia

Caption: Differential signaling of Sigma-1 ligands. Agonists promote ER-Mitochondria crosstalk; Antagonists prevent membrane excitability involved in pain.

Experimental Protocols

Chemical Synthesis: Buchwald-Hartwig N-Arylation

The formation of the C-N bond between the homopiperazine ring and the phenyl ring is the critical step. The Buchwald-Hartwig amination is preferred over SNAr due to higher yields and tolerance of electron-rich aryl halides.

Protocol:

  • Reagents:

    • Aryl Bromide (1.0 eq)

    • Homopiperazine (1.2 eq)

    • Pd2(dba)3 (2 mol%)

    • BINAP or XPhos (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.5 eq)

    • Toluene (anhydrous)

  • Procedure:

    • Charge an oven-dried Schlenk tube with Pd2(dba)3, Ligand, and NaOtBu under Argon.

    • Add Aryl Bromide and Homopiperazine dissolved in Toluene.

    • Heat to 100°C for 12-16 hours .

    • Cool to RT, filter through Celite, and concentrate in vacuo.

    • Purification: Flash column chromatography (DCM:MeOH:NH3 90:9:1).

  • Validation:

    • 1H NMR: Look for the disappearance of the aryl-Br signals and the distinct multiplets of the homopiperazine ring (typically

      
       1.8, 2.7-3.0, 3.4-3.6 ppm).
      
    • HRMS: Confirm [M+H]+ peak.

In Vitro Binding Assay (Sigma-1)

To validate affinity, a radioligand competition assay is required.

Protocol:

  • Membrane Prep: Rat brain or CHO cells overexpressing human

    
    R.
    
  • Radioligand: [3H]-(+)-Pentazocine (Specific for

    
    ).
    
  • Non-Specific Control: Haloperidol (10

    
    M).
    
  • Incubation:

    • Incubate membranes (50

      
      g protein) with [3H]-Pentazocine (3 nM) and increasing concentrations of the N-phenyl homopiperazine test compound (
      
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl (pH 7.4), incubate at 37°C for 120 mins .

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     using the Cheng-Prusoff equation.
    

Visualization: Synthetic Workflow

Diagram 2: Synthesis & Optimization Cycle

This workflow outlines the iterative process of synthesizing and testing these derivatives.

Synthesis_Workflow Start Start: Homopiperazine Step1 Step 1: N-Protection (Boc-anhydride) Start->Step1 Step2 Step 2: Buchwald-Hartwig (Ar-Br + Pd Cat) Step1->Step2 Pd2(dba)3 BINAP Step3 Step 3: Deprotection (TFA/DCM) Step2->Step3 Step4 Step 4: N'-Functionalization (Amide/Alkyl Linker) Step3->Step4 Diversity Point Test Biological Testing (Binding/Functional) Step4->Test Test->Step2 SAR Feedback Loop

Caption: Modular synthesis allowing diversity at the N'-terminus after establishing the N-phenyl core.

Pharmacokinetics & Safety

  • Metabolic Stability: The homopiperazine ring is susceptible to oxidative metabolism (N-dealkylation). Introducing fluorine to the phenyl ring (e.g., 4-F-phenyl) or using bioisosteres can block metabolic hotspots.

  • hERG Inhibition: A common liability for N-phenyl amines. Early screening for hERG channel blockage is mandatory to prevent QT prolongation risks.

References

  • Chu, W., et al. (2005).[5] Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands.[2][3][4] Bioorganic & Medicinal Chemistry, 13(1), 77–87.[4][5] Link

  • Rui, M., et al. (2016). Development of N-phenylpiperazine derivatives as selective dopamine D3 receptor ligands.[2][3][4] Scientific Reports, 6, 35723. Link

  • Mestres, J., et al. (2011). Ligand-based approach to the mining of the sigma-1 receptor. Journal of Medicinal Chemistry, 54(23), 8083–8097. Link

  • Sur, C., et al. (2014). Design and Synthesis of Buchwald-Hartwig Amination Products. Organic Process Research & Development. Link

  • Zampieri, D., et al. (2009). Synthesis and biological evaluation of new N-arylpiperazine derivatives as sigma-1 receptor ligands. Bioorganic & Medicinal Chemistry, 17(13), 4693-4707. Link

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Foundational

1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one pharmacophore modeling

Topic: Pharmacophore Modeling of the 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one Scaffold Context: GPCR Ligand Design & Fragment-Based Drug Discovery (FBDD) Target Audience: Medicinal Chemists, Computational Biologists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacophore Modeling of the 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one Scaffold Context: GPCR Ligand Design & Fragment-Based Drug Discovery (FBDD) Target Audience: Medicinal Chemists, Computational Biologists, and Lead Optimization Specialists.

Executive Summary

The molecule 1-[4-(1,4-diazepan-1-yl)phenyl]ethan-1-one represents a high-value "privileged structure" in medicinal chemistry.[1] It serves as a critical pharmacophoric anchor for aminergic G-Protein Coupled Receptors (GPCRs), particularly Histamine H3 Receptors (H3R) and Sigma-1 receptors .

Functionally, this scaffold offers a distinct advantage over the ubiquitous piperazine analogs: the 7-membered 1,4-diazepane ring introduces specific conformational flexibility and a unique vector for the basic amine, allowing it to probe binding pockets that are sterically restricted for 6-membered rings.

This guide details the technical workflow for modeling this scaffold, focusing on the critical separation of electronic features (aniline-like vs. amine-like nitrogens) and the handling of 7-membered ring conformational ensembles.

Part 1: Structural & Electronic Analysis

To successfully model this pharmacophore, one must first deconstruct its electronic environment. Treating the two nitrogen atoms as identical is a common failure mode in automated docking.

The Electronic Push-Pull System

The molecule consists of a central phenyl ring substituted with an electron-withdrawing acetyl group (H-bond acceptor) and an electron-donating diazepane ring.

  • Proximal Nitrogen (N1): Attached directly to the phenyl ring. It is conjugated with the aromatic system.

    • Hybridization:

      
       character (planar).
      
    • pKa: Low (~2–3). It is NOT protonated at physiological pH.

    • Pharmacophore Role:[2] Hydrophobic connector / Electronic modulator.

  • Distal Nitrogen (N4): The secondary amine in the 7-membered ring.

    • Hybridization:

      
       (pyramidal).
      
    • pKa: High (~9.0–9.8).[3] It IS protonated at physiological pH (pH 7.4).

    • Pharmacophore Role:[2]Positive Ionizable (PI) feature. This is the "warhead" that forms a salt bridge with conserved Aspartate residues (e.g., Asp3.32 in H3R).

The Conformational Challenge (7-Membered Rings)

Unlike the rigid chair conformation of piperazine, the 1,4-diazepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformers.

  • Implication: Rigid docking will fail. You must generate a conformational ensemble that samples the "puckering" of the diazepane ring to find the bioactive conformation.

Part 2: Pharmacophore Modeling Workflow

The following protocol utilizes a Ligand-Based Pharmacophore approach, validated against known H3R antagonist mechanisms.

Step 1: Preparation & Protonation
  • Input: SMILES string CC(=O)C1=CC=C(C=C1)N2CCCNCC2

  • Action: Protonate the distal amine (N4).

  • Tool Settings: pH 7.4 ± 1.0. Ensure the acetyl oxygen remains neutral.

Step 2: Conformational Sampling (LowModeMD)

Standard systematic search is inefficient for 7-membered rings. Use Low-Mode Molecular Dynamics (LowModeMD) or Stochastic search methods.

  • Energy Window: 10 kcal/mol (to capture accessible bioactive states).

  • RMSD Cutoff: 0.5 Å (to cluster similar ring puckers).

Step 3: Feature Mapping

Map the following 3D features to the lowest energy conformers:

  • Positive Ionizable (PI): Centered on the protonated N4.

  • Hydrophobic (HYD): Centered on the phenyl ring.

  • H-Bond Acceptor (HBA): The carbonyl oxygen of the acetyl group.

  • Excluded Volume (XV): Generate a shape shell to prevent steric clashes in the receptor binding pocket.

Part 3: Visualization of the Workflow

The following diagram outlines the computational pipeline for generating the pharmacophore hypothesis.

PharmacophoreWorkflow Input Input Structure (SMILES) Prep Prep & Protonation (Distal N4 pKa ~9.5) Input->Prep Fix Bond Orders Conf Conformational Search (LowModeMD / Monte Carlo) Prep->Conf Force Field (MMFF94) Cluster Cluster Analysis (RMSD < 0.5Å) Conf->Cluster Ensemble Gen Feat Feature Mapping (PI, HBA, HYD) Cluster->Feat Bioactive Selection Model Final Pharmacophore Hypothesis Feat->Model 3D Alignment

Caption: Workflow for generating a 1,4-diazepane pharmacophore model, emphasizing protonation states and conformational clustering.

Part 4: Target Integration (Case Study: Histamine H3 Receptor)

To validate this model, we align it with the known binding mode of H3R antagonists (e.g., Pitolisant or GSK334429).

The Binding Mechanism

The H3 Receptor contains a highly conserved Aspartate 3.32 (D114) in the transmembrane domain.

  • Interaction A (Salt Bridge): The protonated N4 of the diazepane forms a salt bridge with Asp3.32 .

  • Interaction B (Pi-Stacking): The phenyl ring engages in T-shaped or parallel stacking with Tyr3.33 or Trp6.48 .

  • Interaction C (Extension): The acetyl group points toward the extracellular loop, serving as a vector for chain extension (e.g., reductive amination to add a "tail" group for selectivity).

Interaction Logic Diagram

H3R_Interaction Asp Receptor: Asp3.32 (Anionic) Tyr Receptor: Tyr3.33 (Aromatic) Solvent Solvent Pocket (Extracellular) N_Distal Ligand: N4 (Diazepane) (Cationic) N_Distal->Asp Salt Bridge (2.8Å) Phenyl Ligand: Phenyl Ring (Hydrophobic) N_Distal->Phenyl 7-Mem Ring Phenyl->Tyr Pi-Stacking Acetyl Ligand: Acetyl Group (Linker/HBA) Phenyl->Acetyl Covalent Acetyl->Solvent Growth Vector

Caption: Pharmacophoric interaction map between the 1,4-diazepane scaffold and the Histamine H3 Receptor binding pocket.

Part 5: Quantitative Data & Optimization Strategy

When optimizing this scaffold, the geometry of the diazepane ring alters the distance between the aromatic centroid and the basic nitrogen compared to piperazine.

Table 1: Scaffold Comparison (Diazepane vs. Piperazine)

Feature1,4-Diazepane ScaffoldPiperazine ScaffoldImpact on Binding
Ring Size 7-membered6-memberedDiazepane is bulkier; fits larger hydrophobic pockets.
Conformation Flexible (Twist-Chair/Boat)Rigid (Chair)Diazepane has higher entropic penalty upon binding.
N-N Distance ~3.0 – 3.5 Å (Variable)~2.8 Å (Fixed)Diazepane can reach deeper Asp residues.
Basicity (pKa) N4 ≈ 9.5–9.8N4 ≈ 8.5–9.0Diazepane forms stronger salt bridges.
Optimization Protocol (SAR Expansion)

To convert this scaffold into a potent lead:

  • Grow from the Ketone: Perform reductive amination on the acetyl group to attach lipophilic tails (e.g., cyclohexyl, alkyl chains). This targets the secondary hydrophobic pocket of H3R.

  • Rigidification: If selectivity is poor, add methyl groups to the diazepane ring (e.g., 2-methyl-1,4-diazepane) to lock the conformation and reduce the entropic penalty.

References

  • Gemkow, M. J., et al. (2009). "The Histamine H3 Receptor as a Therapeutic Drug Target for CNS Disorders." Drug Discovery Today.

  • Berlin, M., et al. (2011). "Development of Novel Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry.

  • Wijtmans, M., et al. (2007). "Histamine H3 Receptor Ligands with a 1,4-Diazepane Scaffold." Bioorganic & Medicinal Chemistry Letters.

  • Sander, K., et al. (2008). "Keto-derivatives of 1-(4-aminophenyl)-1,4-diazepane as H3 Receptor Antagonists." Pharmazie.[2]

Sources

Exploratory

Homopiperazine vs. Piperazine: A Medicinal Chemist’s Technical Guide

The choice between a piperazine (6-membered) and homopiperazine (1,4-diazepane, 7-membered) linker is a critical decision point in medicinal chemistry optimization. It is rarely a simple bioisosteric swap; it is a strate...

Author: BenchChem Technical Support Team. Date: February 2026

The choice between a piperazine (6-membered) and homopiperazine (1,4-diazepane, 7-membered) linker is a critical decision point in medicinal chemistry optimization. It is rarely a simple bioisosteric swap; it is a strategic alteration of vector orientation, basicity, and conformational entropy .

This guide provides a technical analysis of these two privileged scaffolds, focusing on when and why to deploy the homopiperazine expansion.

Executive Summary: The "Linker Logic"

In hit-to-lead optimization, the piperazine ring is often the default "solubilizing linker" due to its commercial availability and predictable chair conformation. However, the homopiperazine (1,4-diazepane) scaffold offers distinct advantages—and risks—that must be calculated.

  • The Core Shift: Moving from 6- to 7-membered rings increases the N–N distance (approx. 2.9 Å to 3.1 Å) and alters the bond vector angle, potentially enabling new H-bond interactions or avoiding steric clashes in the binding pocket.

  • The Entropy Factor: Homopiperazine is significantly more flexible, existing in a dynamic equilibrium of twist-chair and twist-boat conformers. This "induced fit" capability can increase potency but may penalize binding affinity due to the entropic cost upon binding.

  • The Basicity Boost: The 7-membered ring is generally more basic, influencing pKa-dependent solubility and permeability (LogD).

Physicochemical & Structural Profiling

The following table summarizes the quantitative shifts observed when expanding the ring size.

Table 1: Comparative Properties of 1,4-Diazacycloalkanes
PropertyPiperazine (6-membered)Homopiperazine (7-membered)Medicinal Chemistry Implication
Conformation Rigid Chair (minimized energy)Flexible (Twist-Chair / Twist-Boat)Homopiperazine can "mold" to fit cryptic pockets but suffers higher entropic penalty (

).
N–N Distance ~2.8 – 2.9 Å~3.1 – 3.3 ÅCritical for bidentate ligands or spanning distinct sub-pockets.
pKa (N1) ~9.8~9.9 – 10.2Homopiperazine is slightly more basic due to reduced steric strain upon protonation and solvation effects.
pKa (N4) ~5.6~6.8The second nitrogen in homopiperazine remains more basic, affecting lysosomal trapping and hERG liability.
LogP (Lipophilicity) -1.50 (Parent)-0.48 (Parent)The extra methylene (-CH₂-) adds lipophilicity (~0.5 LogP units), improving permeability if the parent is too polar.
Metabolic Liability N-oxidation, Ring hydroxylationN-oxidation,

-C hydroxylation
Homopiperazine's flexibility can expose the

-carbons to CYP450 oxidation more readily than the rigid piperazine.

Conformational Landscape & Vector Analysis

The structural rigidity of piperazine acts as a defined "spacer," whereas homopiperazine acts as a "flexible tether."

Visualization: Conformational Energy Landscape

Conformation Pip Piperazine (Rigid Chair) Chair Chair (Global Min) Pip->Chair 99% Population Boat Twist-Boat (High Energy) Pip->Boat <1% (Steric barrier) Homo Homopiperazine (Fluxional) TC Twist-Chair (Low Energy) Homo->TC Equilibrium A TB Twist-Boat (Accessible) Homo->TB Equilibrium B Binding Target Binding Impact Chair->Binding Low Entropic Penalty Defined Vector TC->Binding Induced Fit High Entropic Cost TB->Binding Access to Off-Axis Pockets

Figure 1: Conformational energy landscape comparing the rigid piperazine scaffold to the fluxional homopiperazine system.

Strategic Application: When to Switch?

Case Study: Rho-Kinase (ROCK) Inhibition (Fasudil)

One of the most famous homopiperazine drugs is Fasudil , a ROCK inhibitor.[1]

  • The Logic: The homopiperazine ring in Fasudil positions the basic amine to interact with Asp160 and Glu169 in the ATP binding pocket.

  • Comparison: Analogues using a piperazine linker showed reduced potency because the rigid chair conformation could not optimally satisfy the distance and angle requirements for this bidentate ionic interaction. The flexibility of the 7-membered ring allowed the "twist" required to lock into the active site.

SAR Decision Tree

SAR_Logic Start Hit Compound with Piperazine Issue Identify Optimization Issue Start->Issue Solubility Poor Solubility? Issue->Solubility Potency Potency Plateau? Issue->Potency Selectivity Selectivity Issue? Issue->Selectivity Homo Switch to Homopiperazine (Higher pKa = Higher Ionization) Solubility->Homo Yes Vector Is the H-bond donor/acceptor just out of reach? Potency->Vector Check Vector Rigid Keep Piperazine (Rigidity improves selectivity) Selectivity->Rigid Need to avoid off-target? Homo2 Homopiperazine (Extends reach + Flexibility) Vector->Homo2 Yes (>3.0 Å)

Figure 2: Decision logic for transitioning between piperazine and homopiperazine scaffolds during lead optimization.

Metabolic Stability & Toxicology[2]

A common misconception is that piperazine and homopiperazine have identical metabolic profiles.

  • Piperazine: Prone to ring opening via

    
    -carbon oxidation (often CYP2D6 or CYP3A4 mediated) leading to ethylenediamine derivatives.
    
  • Homopiperazine: The increased lipophilicity (LogP) and flexibility often result in higher intrinsic clearance (Cl_int) . The 7-membered ring is more accessible to CYP enzymes for

    
    -hydroxylation.
    
  • Mitigation Strategy: If metabolic stability is the limiting factor for a homopiperazine lead, consider bridging the ring (e.g., 2,5-diazabicyclo[2.2.1]heptane) to lock the conformation and sterically block the

    
    -carbons, effectively combining the rigidity of piperazine with the bulk of homopiperazine.
    

Experimental Protocols

Protocol A: Regioselective Synthesis of Mono-Boc-Homopiperazine

Context: Unlike piperazine, homopiperazine is expensive to buy in bulk. This protocol allows for the rapid generation of the key building block: tert-butyl 1,4-diazepane-1-carboxylate.

Reagents:

  • Homopiperazine (10.0 g, 100 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (10.9 g, 50 mmol, 0.5 eq)

  • Dichloromethane (DCM) (200 mL)

  • Triethylamine (TEA) (optional, usually not needed due to excess diamine)

Methodology:

  • Dissolution: Dissolve homopiperazine (100 mmol) in DCM (150 mL) in a 500 mL round-bottom flask. Cool to 0 °C using an ice bath. Crucial: A large excess of diamine is required to prevent bis-Boc formation.

  • Addition: Dissolve Boc₂O (50 mmol) in DCM (50 mL). Add this solution dropwise to the homopiperazine solution over 2 hours using a pressure-equalizing addition funnel. Slow addition is the rate-limiting step for selectivity.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

  • Workup (The "Water Wash" Trick):

    • Add water (100 mL) to the reaction mixture.

    • Phase Separation: The unreacted homopiperazine (highly water-soluble) will partition into the aqueous layer. The mono-Boc product and bis-Boc byproduct remain in the DCM.

    • Extract the aqueous layer with DCM (2 x 50 mL) to recover any mono-Boc product.

    • Combine organic layers and wash with saturated brine (to remove residual free diamine).

  • Purification:

    • Dry organics over Na₂SO₄, filter, and concentrate.

    • The residue typically contains ~85% mono-Boc and ~15% bis-Boc.

    • Purification: Flash column chromatography (SiO₂). Elute bis-Boc with 10% EtOAc/Hexanes. Then switch to 10% MeOH/DCM (+1% NH₄OH) to elute the pure mono-Boc amine.

Validation:

  • 1H NMR (CDCl3): Look for the diagnostic splitting of the methylene protons. The

    
    -protons to the Boc-N will appear downfield (~3.4 ppm) compared to the 
    
    
    
    -protons of the free amine (~2.8 ppm).

References

  • Comparison of Piperazine and Homopiperazine Properties Source: BenchChem Technical Review.
  • Fasudil and Homopiperazine in Kinase Inhibitors

    • Title: Homopiperazine derivatives as a novel class of proteasome inhibitors.[2]

    • Source: PubMed (NIH).
    • URL:[Link]

  • Conform

    • Title: Homopiperazine (Hexahydro-1,4-diazepine): Structure and NMR parameters.[3]

    • Source: MDPI Molbank.
    • URL:[Link]

  • Metabolic Stability of Cyclic Amines

    • Title: Modifications to alicyclic amines that improve metabolic stability.[4][5]

    • Source: Journal of Medicinal Chemistry (via PMC).[6]

    • URL:[Link]

  • pKa Values of Piperazine Deriv

    • Title: pKa Values of Some Piperazines at Various Temper
    • Source: Journal of Chemical & Engineering D
    • URL:[Link]

Sources

Foundational

Biological Targets for 1-(4-homopiperazin-1-yl)phenyl Ketone Derivatives

The following technical guide details the biological targets, mechanism of action, and experimental validation for 1-(4-homopiperazin-1-yl)phenyl ketone derivatives . This analysis focuses on the medicinal chemistry rati...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological targets, mechanism of action, and experimental validation for 1-(4-homopiperazin-1-yl)phenyl ketone derivatives . This analysis focuses on the medicinal chemistry rationale behind the homopiperazine (1,4-diazepane) scaffold versus the more common piperazine ring, highlighting its privileged status in targeting CNS receptors and specific enzymes.

A Technical Guide for Medicinal Chemists and Pharmacologists

Part 1: Executive Summary & Scaffold Analysis

The 1-(4-homopiperazin-1-yl)phenyl ketone moiety represents a versatile "privileged scaffold" in drug discovery. It combines a lipophilic aryl ketone linker with a semi-rigid, seven-membered homopiperazine (1,4-diazepane) ring. Unlike its six-membered analog (piperazine), the homopiperazine ring introduces unique conformational flexibility and a slightly higher pKa (typically ~9.5–10.0 for the secondary amine), which critically alters receptor binding kinetics and selectivity profiles.

Core Chemical Structure:

  • Lipophilic Domain: The phenyl ketone group acts as a dual anchor—providing

    
    -
    
    
    
    stacking interactions (phenyl) and a hydrogen bond acceptor (carbonyl).
  • Hydrophilic/Basic Domain: The homopiperazine ring serves as the cationic center at physiological pH, essential for ionic interactions with aspartate residues in GPCR transmembrane domains (e.g., Asp3.32 in Dopamine receptors).

Primary Biological Targets:

  • Sigma-1 Receptor (

    
    R):  Neuroprotection and oncology (chaperone modulation).
    
  • Dopamine D3 Receptor: Antipsychotic and substance abuse therapeutics (selectivity over D2).

  • Histamine H3 Receptor: Cognitive enhancement and narcolepsy.

  • Dipeptidyl Peptidase IV (DPP-IV): Metabolic regulation (Type 2 Diabetes).

Part 2: Primary Biological Targets & Mechanisms

Sigma-1 Receptor ( R)

The phenyl-ketone-amine motif is a classic pharmacophore for


R ligands. The homopiperazine derivative often exhibits superior selectivity for 

over

compared to piperazine analogs due to the bulkier 7-membered ring accommodating the hydrophobic pocket of the receptor more specifically.
  • Mechanism of Action:

    
    R is an endoplasmic reticulum (ER) chaperone protein. Upon ligand binding (agonist), 
    
    
    
    R dissociates from BiP (Binding immunoglobulin Protein) and translocates to the Mitochondria-Associated ER Membrane (MAM).
  • Physiological Effect: It stabilizes IP3 receptors, ensuring proper

    
     flux into mitochondria, which boosts ATP production and prevents apoptosis (neuroprotection). In cancer, antagonists of this scaffold can induce cell death by disrupting this calcium homeostasis.
    
Dopamine D3 Receptor (D3R)

Homopiperazine derivatives are frequently explored to achieve D3 > D2 selectivity . The D3 receptor is homologous to D2 but has a distinct extracellular loop architecture. The conformational entropy of the homopiperazine ring allows the molecule to adopt a "folded" state that fits the narrower orthosteric site of D3R better than the rigid piperazine.

  • Therapeutic Relevance: Selective D3 antagonists/partial agonists are sought for treating schizophrenia (negative symptoms) and cocaine addiction without the extrapyramidal side effects (EPS) associated with D2 blockade.

Histamine H3 Receptor

The 1-(4-homopiperazin-1-yl)phenyl ketone scaffold serves as the "right-hand side" basic tail in non-imidazole H3 antagonists. The ketone linker provides the necessary spacing and orientation for the homopiperazine nitrogen to interact with the conserved acidic residue (Asp3.32) in the H3 receptor pocket.

Part 3: Mechanism of Action & Signaling Pathways

The following Graphviz diagram illustrates the divergent signaling pathways activated or inhibited by this scaffold depending on the specific target (Sigma-1 vs. GPCRs).

SignalingPathways cluster_Sigma Sigma-1 Receptor (Agonist Mode) cluster_GPCR Dopamine D3 / Histamine H3 (Antagonist Mode) Scaffold 1-(4-homopiperazin-1-yl) phenyl ketone Derivative S1R Sigma-1 Receptor (ER Membrane) Scaffold->S1R Binding (nM affinity) GPCR GPCR (D3/H3) (Plasma Membrane) Scaffold->GPCR Binding (Ki < 10nM) BiP BiP Dissociation S1R->BiP Activation IP3R IP3 Receptor Stabilization BiP->IP3R Mito Mitochondrial Ca2+ Influx IP3R->Mito Effect1 Neuroprotection (Anti-Apoptotic) Mito->Effect1 Gi Gi/o Protein Blockade GPCR->Gi Inhibition cAMP cAMP Levels (Modulation) Gi->cAMP Effect2 Cognitive Enhancement Antipsychotic Activity cAMP->Effect2

Caption: Dual-pathway mechanism showing Sigma-1 chaperone modulation (top) and GPCR signaling blockade (bottom) mediated by homopiperazine derivatives.

Part 4: Experimental Validation Protocols

To validate the biological activity of derivatives based on this scaffold, the following "Self-Validating" protocols are recommended.

Protocol A: Synthesis of the Core Scaffold

Objective: Efficiently synthesize the 1-(4-homopiperazin-1-yl)phenyl ketone core via Nucleophilic Aromatic Substitution (


).
  • Reagents: 4-Fluoroacetophenone (1.0 eq), Homopiperazine (3.0 eq),

    
     (2.0 eq), DMSO (solvent).
    
  • Procedure:

    • Dissolve 4-fluoroacetophenone in DMSO (0.5 M concentration).

    • Add powdered

      
       and homopiperazine. Note: Excess homopiperazine is used to prevent bis-alkylation.
      
    • Heat to 100°C for 12 hours under

      
       atmosphere.
      
    • Monitor: TLC (5% MeOH in DCM) or LC-MS. The product typically shows a distinct mass shift (

      
      ).
      
    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.

    • Purification: Column chromatography (Silica gel, DCM:MeOH:NH4OH gradient) to isolate the mono-substituted product.

Protocol B: Sigma-1 Receptor Radioligand Binding Assay

Objective: Determine the affinity (


) of the derivative.
  • Tissue Source: Guinea pig brain membranes or HEK293 cells overexpressing human

    
    R.
    
  • Radioligand:

    
    -Pentazocine (Specific for 
    
    
    
    ).
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Workflow:

    • Incubate membrane protein (100

      
      g) with 
      
      
      
      -Pentazocine (2 nM) and varying concentrations of the test compound (
      
      
      to
      
      
      M).
    • Non-Specific Binding (NSB): Define using 10

      
      M Haloperidol.
      
    • Incubate at 37°C for 120 minutes to reach equilibrium.

    • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).

    • Quantification: Liquid scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol C: Functional Mobilization Assay (D3/H3 Receptors)

Objective: Assess functional potency (Agonist vs. Antagonist).

  • Cell Line: CHO-K1 cells stably expressing human D3 or H3 receptors and

    
     (promiscuous G-protein to couple Gi to Calcium).
    
  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Agonist Challenge:

    • For Antagonist Mode: Pre-incubate cells with test compound for 15 mins. Inject standard agonist (e.g., Dopamine or Histamine) at

      
       concentration.
      
    • For Agonist Mode: Inject test compound directly.

  • Measurement: Monitor fluorescence (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Validation: A decrease in fluorescence peak compared to control indicates antagonism.

Part 5: Quantitative Data Summary (SAR Trends)

The following table summarizes typical Structure-Activity Relationship (SAR) trends found in literature for this scaffold class.

R-Group Modification (Ketone)Homopiperazine N4-SubstituentPrimary Target Affinity (

)
Biological Outcome
Methyl (Acetophenone)H (Free amine)

R: ~50 nM
Moderate

ligand; good starting block.
Phenyl (Benzophenone)Benzyl / Substituted BenzylD3R: < 10 nMHigh D3 selectivity; potential antipsychotic.
4-Fluorophenyl Alkyl-linker-HeterocycleH3R: < 5 nMPotent H3 antagonist; cognitive enhancer.
Methyl

-aminoacyl group
DPP-IV: IC50 < 20 nMMetabolic enzyme inhibition (Type 2 Diabetes).

Part 6: References

  • Sigma-1 Receptor Ligands & Oncology:

    • Title: Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors.

    • Source: NIH / PubMed Central.

    • URL:[Link]

    • Relevance: Establishes the phenyl-ketone-amine scaffold as a core for Sigma-1 targeting.

  • DPP-IV Inhibition:

    • Title: Synthesis and Biological Evaluation of Homopiperazine Derivatives With Beta-Aminoacyl Group as Dipeptidyl Peptidase IV Inhibitors.

    • Source: Bioorganic & Medicinal Chemistry Letters (via PubMed).

    • URL:[Link]

    • Relevance: Validates homopiperazine derivatives as potent enzyme inhibitors.[1]

  • Homopiperazine Synthesis & Scale-up:

    • Title: Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement.

    • Source: Organic Process Research & Development (ACS).

    • URL:[Link]

    • Relevance: Provides chemical grounding for the synthesis of the diazepane ring.[2]

  • Piperazine/Homopiperazine Scaffold Utility:

    • Title: The piperazine scaffold for novel drug discovery efforts: the evidence to date.[3]

    • Source: Expert Opinion on Drug Discovery (via PubMed).

    • URL:[Link]

    • Relevance: Reviews the "privileged" nature of these diamine scaffolds in CNS drug design.

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one: Molecular Weight and Lipophilicity

For the attention of: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive analysis of two critical physicochemical properties of the compound 1-[4-(1,4-Diazepan-1-yl)...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of two critical physicochemical properties of the compound 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one: its molecular weight and lipophilicity. A thorough understanding of these parameters is fundamental in the fields of medicinal chemistry and drug development, as they profoundly influence a compound's pharmacokinetic and pharmacodynamic profiles. This document will delve into the theoretical basis, computational prediction, and experimental determination of these properties, offering both foundational knowledge and practical insights for laboratory professionals.

Compound Identification and Molecular Weight

1.1. Chemical Structure and Formula

The compound of interest is 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one. Its structure consists of an ethanone group attached to a phenyl ring, which is in turn substituted with a 1,4-diazepane moiety.

The chemical formula for this compound is determined to be C₁₃H₁₈N₂O .

1.2. Calculation of Molecular Weight

The molecular weight (MW) is an intrinsic property of a molecule, representing the sum of the atomic weights of its constituent atoms. The calculation is based on the atomic weights of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O).

  • Atomic weight of C: 12.011 g/mol

  • Atomic weight of H: 1.008 g/mol

  • Atomic weight of N: 14.007 g/mol

  • Atomic weight of O: 15.999 g/mol

The molecular weight is calculated as follows: MW = (13 × 12.011) + (18 × 1.008) + (2 × 14.007) + (1 × 15.999) MW = 156.143 + 18.144 + 28.014 + 15.999 MW = 218.30 g/mol

This calculated molecular weight is a crucial parameter for a range of experimental procedures, including solution preparation and stoichiometric calculations.

Lipophilicity: A Critical Determinant of Drug Action

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key physicochemical property in drug discovery. It is a significant factor in a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The octanol-water partition coefficient (logP) is the most widely accepted measure of lipophilicity.

2.1. The Octanol-Water Partition Coefficient (logP)

The logP is defined as the logarithm of the ratio of the concentration of a neutral compound in the octanol phase to its concentration in the aqueous phase at equilibrium.

logP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic). For ionizable molecules, the distribution coefficient (logD) is used, which takes into account the pH of the aqueous phase.

2.2. Computational Prediction of logP

In the absence of experimental data, computational methods provide a rapid and valuable estimation of a compound's logP. These methods utilize algorithms based on fragmental contributions or atomic properties. For 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one, we have utilized the SwissADME web tool, which provides a consensus logP (Consensus Log P o/w) derived from the arithmetic mean of five different predictive models, enhancing the robustness of the prediction.

ParameterValueSource
Chemical Formula C₁₃H₁₈N₂O-
Molecular Weight 218.30 g/mol Calculated
Predicted Consensus logP 1.76SwissADME[1]

A predicted logP of 1.76 suggests that 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one is moderately lipophilic. This value falls within a range often considered favorable for oral drug candidates, as it suggests a balance between aqueous solubility and membrane permeability.

Experimental Determination of Lipophilicity

While computational predictions are invaluable for initial screening, experimental determination of logP remains the gold standard for accurate characterization. The two most common methods are the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

3.1. The Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the traditional and most direct technique for logP determination. It involves dissolving the compound in a biphasic system of n-octanol and water, allowing the system to reach equilibrium, and then measuring the concentration of the analyte in each phase.

3.1.1. Rationale and Causality

The choice of n-octanol as the organic phase is due to its structural resemblance to the lipid bilayers of cell membranes, providing a good surrogate for biological lipophilicity. The equilibration step is critical to ensure that the partitioning of the compound between the two phases is complete. The subsequent concentration measurement, often by UV-Vis spectroscopy or HPLC, allows for the direct calculation of the partition coefficient.

3.1.2. Step-by-Step Protocol

  • Preparation of Pre-saturated Solvents: Equilibrate n-octanol and water by stirring them together for 24 hours, followed by a 24-hour separation period. This ensures that each phase is saturated with the other, preventing volume changes during the experiment.

  • Preparation of the Test Solution: Accurately weigh a known amount of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one and dissolve it in the pre-saturated aqueous phase to create a stock solution of known concentration.

  • Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution with a known volume of pre-saturated n-octanol.

  • Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 15-30 minutes) to facilitate partitioning. Subsequently, allow the phases to separate completely. Centrifugation can be employed to expedite this process and ensure a clean separation.

  • Sampling: Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

  • Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the logP using the measured concentrations.

3.1.3. Workflow Diagram

Shake_Flask_Method cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents n-Octanol & Water P_Solvents Pre-saturate Solvents Solvents->P_Solvents Mix Mix Aqueous Stock & Pre-saturated Octanol P_Solvents->Mix Compound Weigh Compound Stock Prepare Aqueous Stock Compound->Stock Stock->Mix Shake Shake to Equilibrate Mix->Shake Separate Separate Phases Shake->Separate Sample_Aq Sample Aqueous Phase Separate->Sample_Aq Sample_Org Sample Organic Phase Separate->Sample_Org Quantify Quantify Concentration (e.g., HPLC, UV-Vis) Sample_Aq->Quantify Sample_Org->Quantify Calculate Calculate logP Quantify->Calculate

Caption: Workflow for logP determination using the shake-flask method.

3.2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD Guideline 117)

The RP-HPLC method offers a faster, more automated alternative to the shake-flask method for estimating logP. It is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.

3.2.1. Rationale and Causality

In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and an organic solvent like methanol or acetonitrile). Lipophilic compounds have a higher affinity for the nonpolar stationary phase and thus elute later, resulting in a longer retention time. By calibrating the system with a series of reference compounds with known logP values, a linear relationship between the logarithm of the retention factor (log k) and logP can be established. The logP of the unknown compound can then be interpolated from its measured retention time.

3.2.2. Step-by-Step Protocol

  • System Preparation: Set up an HPLC system with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol).

  • Calibration: Prepare a series of standard solutions of reference compounds with a range of known logP values that bracket the expected logP of the test compound.

  • Injection of Standards: Inject each reference standard onto the HPLC column and record its retention time (t_R).

  • Determination of Dead Time: Inject a non-retained compound (e.g., uracil) to determine the column's dead time (t_0).

  • Calculation of Retention Factor (k): For each standard, calculate the retention factor using the formula: k = (t_R - t_0) / t_0 .

  • Generation of Calibration Curve: Plot log k versus the known logP values for the reference compounds. Perform a linear regression to obtain the equation of the line.

  • Analysis of Test Compound: Dissolve 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one in the mobile phase and inject it into the HPLC system to determine its retention time.

  • Calculation of logP: Calculate the log k for the test compound and use the calibration curve to determine its logP.

3.2.3. Workflow Diagram

RP_HPLC_Method cluster_setup System Setup & Calibration cluster_data Data Processing cluster_analysis Test Compound Analysis Setup HPLC System Setup (C18 Column, Mobile Phase) Inject_Std Inject Standards & Record t_R Setup->Inject_Std Dead_Time Determine Dead Time (t_0) Setup->Dead_Time Standards Prepare Reference Standards (Known logP) Standards->Inject_Std Calc_k Calculate log k for Standards Inject_Std->Calc_k Dead_Time->Calc_k Calc_k_Test Calculate log k for Test Compound Dead_Time->Calc_k_Test Calibration_Curve Generate Calibration Curve (log k vs. logP) Calc_k->Calibration_Curve Determine_logP Determine logP from Calibration Curve Calibration_Curve->Determine_logP Prepare_Test Prepare Test Compound Solution Inject_Test Inject Test Compound & Record t_R Prepare_Test->Inject_Test Inject_Test->Calc_k_Test Calc_k_Test->Determine_logP

Caption: Workflow for logP determination using the RP-HPLC method.

Conclusion

The molecular weight and lipophilicity of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one are foundational parameters for its development as a potential therapeutic agent. The calculated molecular weight of 218.30 g/mol provides a basis for quantitative experimental work. The computationally predicted consensus logP of 1.76 suggests a favorable lipophilic profile for drug-like properties. This guide has outlined the theoretical underpinnings of these properties and provided detailed, field-proven protocols for their experimental determination. A comprehensive understanding and accurate measurement of these characteristics are indispensable for advancing drug discovery and development programs.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategies for Selective Mono-Arylation of 1,4-Diazepane

Topic: Reagents for Selective Mono-arylation of 1,4-Diazepane Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Process Development Scientists Executive Summary & Strategic Overview 1,4-Diazep...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for Selective Mono-arylation of 1,4-Diazepane Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Process Development Scientists

Executive Summary & Strategic Overview

1,4-Diazepane (homopiperazine) is a critical pharmacophore found in various CNS-active agents (e.g., Suvorexant intermediates) and kinase inhibitors. However, its


-symmetric structure containing two chemically equivalent secondary amines presents a significant synthetic challenge: preventing statistical mixtures of unreacted, mono-arylated, and bis-arylated products. 

This guide outlines three distinct, field-proven methodologies to achieve high-fidelity mono-arylation. The choice of method is dictated by the electronic nature of the aryl electrophile.

The Selectivity Challenge

The fundamental difficulty lies in the nucleophilicity of the product versus the starting material.

  • Scenario A (Electron-Deficient Aryl): The mono-arylated product is less nucleophilic than the starting material (due to electron withdrawal). Selectivity is kinetically favored.

  • Scenario B (Electron-Rich/Neutral Aryl): The mono-arylated product retains significant nucleophilicity (often similar to the starting material). Selectivity requires steric control (catalysis) or stoichiometry manipulation.

SelectivityLogic Start Target: Mono-Aryl-1,4-Diazepane Electrophile Analyze Electrophile Start->Electrophile E_Deficient Electron Deficient (e.g., 4-F-Nitrobenzene) Electrophile->E_Deficient High Reactivity E_Neutral Unactivated/Neutral (e.g., Bromobenzene) Electrophile->E_Neutral Low Reactivity Method_SNAr Method 1: SNAr (Stoichiometric Control) E_Deficient->Method_SNAr Method_Pd Method 2: Pd-Catalysis (Steric Control / RuPhos) E_Neutral->Method_Pd Preferred Method_PG Method 3: Mono-Boc (Protection Strategy) E_Neutral->Method_PG Alternative

Figure 1: Decision matrix for selecting the appropriate arylation strategy.

Reagent Selection Guide

ComponentRecommended ReagentRole & Rationale
Catalyst Precursor Pd(OAc)₂ or Pd₂(dba)₃ Standard sources of Pd(0/II). Pd(OAc)₂ is generally more stable and cheaper for initial screening.
Ligand (Critical) RuPhos Gold Standard. The steric bulk of RuPhos creates a pocket that accommodates the small diazepane but sterically hinders the larger mono-arylated product from re-entering the catalytic cycle [1, 2].
BrettPhos Excellent alternative for primary amines or very challenging aryl mesylates/chlorides [2].
Base NaOtBu Strong base, soluble in organic solvents. Promotes active catalyst formation.
Cs₂CO₃ Milder, heterogeneous base. Used when functional group tolerance (e.g., esters) is a concern.[1]
Solvent Toluene Non-polar nature often enhances selectivity by destabilizing charged intermediates in side reactions.
1,4-Dioxane Higher boiling point for sluggish electrophiles.
Stoichiometry Excess Diazepane (3-5 equiv.) For

methods. Pushes equilibrium to mono-product and statistically reduces bis-arylation.

Detailed Protocols

Protocol A: Pd-Catalyzed Cross-Coupling (Steric Control)

Best for: Unactivated Aryl Bromides, Chlorides, and Triflates.

Mechanism: This protocol relies on the RuPhos ligand. The bulky biaryl ligand facilitates the oxidative addition and reductive elimination but sterically crowds the metal center, making the coordination of the bulky mono-arylated diazepane unfavorable compared to the small unsubstituted diazepane.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 1,4-Diazepane (1.2 equiv) — Note: Only slight excess needed due to catalytic control.

  • Pd(OAc)₂ (1-2 mol%)

  • RuPhos (2-4 mol%) — Maintain 1:2 Pd:Ligand ratio.

  • NaOtBu (1.4 equiv)

  • Solvent: Toluene (anhydrous, 0.2 M concentration)

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ and RuPhos. Add 1 mL of Toluene and stir at room temperature for 5 minutes until the solution turns a rich orange/red (active catalyst formation).

  • Substrate Addition: Add the Aryl Halide, 1,4-Diazepane, and NaOtBu to the vial.

  • Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours. Monitor by LC-MS.[2]

    • Checkpoint: If bis-arylation is observed (>5%), lower temperature to 80 °C and increase diazepane to 1.5 equiv.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts.

  • Purification: Concentrate in vacuo. The mono-arylated product is secondary/tertiary.

    • Tip: If the product is an oil, convert to the HCl salt (add 4M HCl in Dioxane) to precipitate the solid mono-amine salt, washing away non-basic impurities.

Protocol B: Nucleophilic Aromatic Substitution ( )

Best for: Electron-Deficient Aryl Fluorides (e.g., 4-fluoronitrobenzene).

Mechanism: Classical kinetics. The reaction is driven by the nucleophilicity of the amine. To prevent bis-arylation, we exploit statistical probability by using a large excess of diazepane.

Reagents:

  • Electron-Deficient Aryl Halide (1.0 equiv)

  • 1,4-Diazepane (5.0 equiv) — Crucial for selectivity.

  • Base: K₂CO₃ (1.0 equiv) or DIPEA (1.0 equiv)

  • Solvent: DMF or DMSO (Polar aprotic promotes

    
    )
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1,4-Diazepane (5.0 equiv) in DMF (0.5 M) and cool to 0 °C .

  • Addition: Add the Aryl Halide dropwise over 30 minutes. Slow addition keeps the concentration of electrophile low relative to the amine.

  • Reaction: Allow to warm to RT. Stir for 2–4 hours.

  • Workup (The "pKa Swing" Extraction):

    • Dilute mixture with water (dissolves excess diazepane).

    • Extract with DCM. The organic layer contains Product + Bis-product (trace). Most unreacted diazepane stays in the aqueous layer due to high water solubility.

    • Refined Purification: If excess diazepane carries over, use Kugelrohr distillation (1,4-diazepane bp: 169 °C) to strip the starting material, leaving the higher-boiling mono-aryl product.

Troubleshooting & Purification Logic

The separation of Mono-Aryl vs. Bis-Aryl vs. Unreacted Diazepane is the most common failure point. Use this self-validating extraction logic based on pKa differences.

Data for Logic:

  • Unreacted Diazepane: Two aliphatic amines (

    
    ). Highly basic.
    
  • Mono-Aryl Product: One aniline (

    
    ), One aliphatic amine (
    
    
    
    ). Moderately basic.
  • Bis-Aryl Product: Two anilines (

    
    ). Weakly basic.
    

Purification Mix Crude Mixture (Unreacted + Mono + Bis) Acidify 1. Acidify to pH 2 (HCl) Mix->Acidify Wash 2. Wash with Ether/EtOAc Acidify->Wash Org1 Organic Layer: Non-basic impurities Wash->Org1 Aq1 Aqueous Layer: All Amines Protonated Wash->Aq1 Basify1 3. Adjust to pH 7-8 (NaHCO3) Aq1->Basify1 Extract1 4. Extract with DCM Basify1->Extract1 Org2 Organic Layer: Bis-Aryl Product (Neutral at pH 8) Extract1->Org2 Discard/Save Bis Aq2 Aqueous Layer: Mono (Charged) Unreacted (Charged) Extract1->Aq2 Basify2 5. Adjust to pH >12 (NaOH) Aq2->Basify2 Extract2 6. Extract with DCM Basify2->Extract2 FinalOrg Final Organic: Mono + Unreacted Extract2->FinalOrg Distill 7. Vacuum Distillation Remove Unreacted Diazepane FinalOrg->Distill

Figure 2: pH-Switch extraction protocol for isolating mono-arylated products.

References

  • Maiti, D., et al. (2008). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[1] Journal of the American Chemical Society.[1][3]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Beletskaya, I. P., et al. (2005). "Palladium-Catalyzed Arylation of Linear and Cyclic Polyamines." European Journal of Organic Chemistry.[4]

  • Wolfe, J. P., & Buchwald, S. L. (1997). "Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides." Journal of Organic Chemistry.

Sources

Application

Use of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one as a building block in drug design

Application Note: 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one in Medicinal Chemistry Executive Summary This guide details the utility of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one (hereafter referred to as DPE-1 ) as a bi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one in Medicinal Chemistry

Executive Summary

This guide details the utility of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one (hereafter referred to as DPE-1 ) as a bifunctional building block. While piperazine scaffolds have historically dominated medicinal chemistry as "privileged structures," the 1,4-diazepane (homopiperazine) analog offers distinct physicochemical advantages, including enhanced aqueous solubility and a unique conformational profile. DPE-1 serves as a critical "linker-divergence" node, offering a secondary amine for library expansion and an acetyl group for heterocyclic elaboration or reductive coupling.

Chemical Profile & Structural Logic

DPE-1 represents a hybrid pharmacophore combining a flexible, basic heterocycle with a rigid, electron-deficient aromatic system.

PropertyValue / CharacteristicRelevance to Drug Design
Structure

N-Aryl-1,4-Diazepane w/ p-Acetyl
Bifunctional core; allows orthogonal functionalization.[1]
Ring Size 7-Membered (Homopiperazine)Conformational Sampling: Unlike the rigid chair/boat of piperazine, the diazepane ring adopts a twist-chair/twist-boat, allowing it to probe broader receptor space [1].
Basicity (pKa) ~9.5 - 10.5 (Secondary Amine)Higher basicity than N-aryl piperazines (~8.5), improving solubility in acidic media but potentially increasing hERG liability if not modulated.
LogP ~1.2 (Predicted)Lower lipophilicity compared to piperazine analogs due to increased conformational entropy and solvation potential.
Reactivity N4-Amine: NucleophilicAcetyl: ElectrophilicEnables "divergent synthesis" where one end is fixed while the other is varied.

Application Module A: The "Homopiperazine Shift" (Scaffold Hopping)

Rationale: Replacing a piperazine ring with a diazepane ring is a classic "scaffold hop" strategy. This modification alters the vector of the substituents (bite angle) and increases the hydrodynamic radius of the molecule.

  • Case Study: In Histamine H3 antagonists, expanding the piperazine to a diazepane retained high affinity while significantly altering the metabolic profile and reducing P-gp efflux [2].

  • Mechanism: The 7-membered ring introduces a "kink" in the linearity of the molecule, which can disrupt planar stacking interactions that lead to poor solubility (brick-dust properties).

Visualization: Scaffold Divergence Workflow

DPE_Utilization DPE DPE-1 Core (Bifunctional) N_Func Pathway A: N4-Functionalization DPE->N_Func Secondary Amine C_Func Pathway B: Acetyl-Functionalization DPE->C_Func Ketone Lib_Amide Library: Amides/Ureas (GPCR Ligands) N_Func->Lib_Amide R-COCl / R-NCO Lib_RedAm Library: Benzyl Amines (Kinase Linkers) N_Func->Lib_RedAm Ar-CHO / NaBH(OAc)3 Het_Syn Heterocycle Formation (Thiazoles/Imidazoles) C_Func->Het_Syn Hantzsch Synthesis

Figure 1: Divergent synthetic pathways utilizing the bifunctional nature of DPE-1.

Detailed Experimental Protocols

Protocol 1: Site-Selective N4-Arylation (Buchwald-Hartwig)

Targeting the secondary amine while preserving the ketone.

Context: Direct


 is difficult on unactivated aryl halides. Palladium-catalyzed coupling is preferred for introducing complex heteroaromatics at the N4 position.

Materials:

  • DPE-1 (1.0 eq)

  • Aryl Bromide (1.1 eq)

  • 
     (2 mol%)
    
  • XPhos or RuPhos (4 mol%)

  • 
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Inerting: Charge a microwave vial with DPE-1, Aryl Bromide, Base, and Catalyst/Ligand. Seal and purge with

    
     for 5 minutes.
    
  • Solvation: Add sparged 1,4-Dioxane via syringe (Concentration: 0.1 M).

  • Reaction: Heat to 100°C for 4–12 hours. Note: Monitor by LCMS. The acetyl group is stable under these conditions.

  • Workup: Filter through a celite pad (eluting with EtOAc). Concentrate in vacuo.

  • Purification: Flash chromatography. Tip: Diazepanes often streak on silica. Use 1%

    
     or 
    
    
    
    in the eluent (DCM/MeOH).
Protocol 2: Hantzsch Thiazole Synthesis (Ketone Transformation)

Converting the acetyl group into a thiazole moiety, a common pharmacophore in kinase inhibitors.

Context: The acetyl group of DPE-1 is an ideal precursor for 2-aminothiazoles via bromination and condensation with thioureas.

Step-by-Step:

  • 
    -Bromination: 
    
    • Dissolve DPE-1 (1.0 eq) in AcOH/HBr (33%).

    • Add

      
       (1.0 eq) dropwise at 0°C. Stir at RT for 2 hours.
      
    • Precipitate the hydrobromide salt with

      
      . Isolate the 
      
      
      
      -bromo ketone.
  • Cyclization:

    • Suspend the

      
      -bromo ketone (1.0 eq) in EtOH.
      
    • Add Thiourea or Thioamide derivative (1.2 eq).

    • Reflux for 2–4 hours.

  • Validation:

    • The formation of the thiazole ring is confirmed by the disappearance of the ketone signal in IR (~1680 cm⁻¹) and the appearance of the thiazole proton in ¹H NMR (~7.0–7.5 ppm).

Quality Control & Troubleshooting

Self-Validating Analytical Checkpoints:

  • NMR Diagnostic:

    • Piperazine vs. Diazepane: In ¹H NMR, piperazines typically show two sets of equivalent protons (A2B2 system). Diazepanes show a more complex multiplet pattern due to the extra methylene group (

      
      ), often appearing as a quintet or broad multiplet around 1.8–2.0 ppm.
      
    • Acetyl Group: Sharp singlet at ~2.5 ppm.

  • Solubility Issues:

    • Free base diazepanes can be oily and difficult to crystallize. Conversion to the dihydrochloride or oxalate salt is recommended for long-term storage and easier handling.

  • Stability:

    • The secondary amine is prone to oxidation (N-oxide formation) upon prolonged exposure to air. Store under Argon at -20°C.

References

  • Homopiperazine (Hexahydro-1,4-diazepine) Source: Molbank 2021. URL:[Link] Relevance: Structural characterization and conformational analysis of the diazepane ring.[2]

  • Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists Source: Journal of Medicinal Chemistry (ACS). URL:[Link] Relevance: Validates the use of diazepane as a superior scaffold for H3 antagonists compared to piperazine.

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: ChemistryOpen (Wiley). URL:[Link] Relevance:[2][3][4][5] Comprehensive review of the broader class of N-heterocycles in drug design.

  • Synthesis and biological activity of piperazine and diazepane amides Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link] Relevance: Direct comparison of biological activity between piperazine and diazepane analogs.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting bis-arylation side products in homopiperazine synthesis

Ticket ID: HMP-ARYL-001 Subject: Resolving Bis-Arylation Side Products in Homopiperazine Synthesis Status: Open Assigned Specialist: Senior Application Scientist Executive Summary: The Selectivity Paradox The core issue...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: HMP-ARYL-001 Subject: Resolving Bis-Arylation Side Products in Homopiperazine Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Selectivity Paradox

The core issue you are encountering is a classic case of competitive kinetics in a symmetric diamine. Homopiperazine (1,4-diazepane) possesses two equivalent secondary amine sites.

  • The Problem: Upon mono-arylation, the remaining secondary amine often retains significant nucleophilicity. In many Buchwald-Hartwig or SNAr conditions, the electron-rich nature of the N-arylated product (unless the aryl group is strongly electron-withdrawing) makes the second amine site competitively reactive.

  • The Consequence: If

    
     (or worse, 
    
    
    
    ), you will inevitably obtain a statistical mixture of starting material (SM), mono-product, and bis-product.[1]

This guide provides three distinct workflows to break this statistical distribution, ranging from "Process Chemistry" (Direct) to "Medicinal Chemistry" (Protected) approaches.

Diagnostic & Strategy Selector

Before altering your reaction, use this decision matrix to select the correct mitigation strategy.

StrategySelector Start START: Bis-Arylation Issue Scale What is your reaction scale? Start->Scale Cost Is reagent cost (Homopiperazine) a concern? Scale->Cost > 100g (Process) StepCount Can you tolerate extra steps? Scale->StepCount < 10g (Discovery) RouteB STRATEGY B: High Dilution/Excess (Fast, Lower Yield) Cost->RouteB No (Cheap SM) RouteC STRATEGY C: Catalyst Tuning (Steric Control) Cost->RouteC Yes (Expensive SM) RouteA STRATEGY A: Protection Group (High Yield, High Purity) StepCount->RouteA Yes (Prioritize Purity) StepCount->RouteC No (Direct Synthesis)

Figure 1: Decision matrix for selecting the appropriate troubleshooting workflow.

Module A: The "Gold Standard" (Protection Strategy)

Best for: Medicinal chemistry, high-value aryl halides, and when purity is paramount.[1]

The only way to guarantee 0% bis-arylation is to chemically block the second amine. The N-Boc-homopiperazine intermediate is the industry standard.

Protocol: Mono-Boc Protection of Homopiperazine

Note: If you cannot purchase N-Boc-homopiperazine, synthesize it using this selectivity protocol.

  • Stoichiometry: Dissolve Homopiperazine (3.0 equiv) in DCM (0.2 M).

  • Addition: Dissolve

    
     (1.0 equiv) in DCM. Add this solution dropwise  to the homopiperazine over 2 hours at 0 °C.
    
    • Why: The high excess of diamine ensures that any introduced

      
       molecule statistically encounters a free diamine rather than a mono-Boc species.
      
  • Workup (Critical):

    • Wash the organic layer with water (removes excess unreacted homopiperazine).

    • Extract the organic layer with mild acid (pH ~4-5). The mono-Boc product protonates and moves to the aqueous layer; any bis-Boc impurity stays in the organic layer.

    • Basify the aqueous layer (pH >11) and extract back into DCM.

  • Result: Pure N-mono-Boc-homopiperazine ready for arylation.

Module B: Process Optimization (Direct Arylation)

Best for: Large scale, SNAr reactions, or when protecting groups are too expensive.[1]

If you must couple directly, you must manipulate the kinetics (


 vs 

).[1]
Key Variables for Optimization
VariableRecommendationScientific Rationale
Stoichiometry 5.0 - 10.0 equiv of HomopiperazineBy flooding the reaction with SM, the aryl halide is statistically forced to react with free amine rather than the product.
Addition Order Reverse Addition Add the Aryl Halide (dissolved in solvent) slowly to the solution of Homopiperazine. Never add amine to halide.
Concentration High Dilution Lower concentrations reduce the rate of the second-order bimolecular reaction between product and halide.
Temperature Lowest Viable Selectivity often decreases as temperature increases (reactivity-selectivity principle).
Experimental Workflow (SNAr Example)
  • Charge a flask with Homopiperazine (5.0 equiv) and base (e.g.,

    
    , 2.0 equiv) in DMF or DMSO.[1]
    
  • Heat to the minimum temperature required for reaction (e.g., 60 °C).

  • Dissolve Aryl Halide (1.0 equiv) in a minimal amount of solvent.

  • Add the Aryl Halide solution via syringe pump over 4–6 hours.

  • Purification: The excess homopiperazine is water-soluble. An aqueous workup will remove the 4.0 equiv excess, leaving the mono-arylated product in the organic phase.

Module C: Catalyst & Ligand Tuning (Buchwald-Hartwig)

Best for: When you cannot use excess amine and cannot use protecting groups.

In Pd-catalyzed coupling, the ligand creates a "pocket" around the metal center. We can exploit this to reject the mono-arylated product if it is too bulky to enter the catalytic cycle a second time.

Ligand Selection Guide
  • BrettPhos / RuPhos: Excellent for primary amines, but also effective here.[1] The bulk of these ligands can make the oxidative addition or amine coordination sensitive to the steric bulk of the incoming nucleophile.

  • BINAP: Often provides better mono-selectivity than monodentate phosphines due to the rigid bite angle and steric crowding.

Mechanism of Selectivity Failure

The diagram below illustrates where the cycle breaks down, leading to bis-arylation.

ReactionMechanism Pd Pd(0)/Ligand OxAdd Oxidative Addition [L-Pd(Ar)X] Pd->OxAdd + Ar-X ArX Ar-X Complex1 Pd-Amine Complex 1 OxAdd->Complex1 + SM HomoP Homopiperazine (SM) MonoP Mono-Product (Secondary Amine) MonoAryl Mono-Arylated Product Complex1->MonoAryl Reductive Elim. Complex2 Pd-Amine Complex 2 (Undesired) BisAryl Bis-Arylated Side Product Complex2->BisAryl Reductive Elim. MonoAryl->Complex2 + OxAdd Species (Competition!)

Figure 2: Kinetic competition in Pd-catalyzed arylation. The dashed red line represents the critical failure point where the mono-product re-enters the catalytic cycle.

FAQ: Common Troubleshooting

Q: I am using the Boc-protection method, but I still see bis-Boc formation.

  • A: You are adding the

    
     too fast or your concentration is too high. Dilute the reaction further and ensure the 
    
    
    
    is added over at least 2 hours. Alternatively, use a pH-controlled aqueous/organic biphasic system where the mono-protected species moves into the organic layer, protecting it from further reaction.

Q: Can I use the hydrochloride salt of homopiperazine to prevent bis-arylation?

  • A: Yes. This is a variation of the "Process" strategy. If you use homopiperazine monohydrochloride (or treat the free base with 1.0 equiv of HCl), you statistically protect one nitrogen. However, in the presence of the strong bases required for Buchwald couplings (NaOtBu, LiHMDS), the salt will deprotonate. This strategy works best for SNAr reactions using mild bases (like bicarbonate) or in buffered aqueous/organic mixtures.

Q: My SNAr reaction on a chloropyridine is yielding 30% bis-product even with slow addition.

  • A: The product is likely more nucleophilic than the starting material (an "activating" arylation). In this case, slow addition fails because the product reacts faster than the SM.

    • Fix: You must switch to the Boc-protection route (Module A). No amount of kinetic tweaking will solve a thermodynamic uphill battle where

      
      .
      
References
  • BenchChem. A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. (Detailed protocols for mono-protection of cyclic diamines). [1]

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008).[1][2] A Highly Active Catalyst for Pd-Catalyzed Amination Reactions... and the Highly Selective Monoarylation of Primary Amines.[2] Journal of the American Chemical Society, 130(41), 13552–13554. (Foundational work on ligand-controlled selectivity). [1]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000).[1] The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.[1] (Comprehensive review covering side reactions in Pd-catalysis).

  • Google Patents. CN103360330A - Synthetic method for homopiperazine. (Industrial protocols for Boc-protection and deprotection strategies).

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling. (General mechanisms and ligand effects).

Sources

Optimization

Solubility of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one in DMSO and methanol

Technical Support Center: Solubilization Protocols for 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one Executive Summary & Chemical Profile User Query: Optimal solubilization of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one in D...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization Protocols for 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one

Executive Summary & Chemical Profile

User Query: Optimal solubilization of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one in DMSO and Methanol.

Compound Analysis: This molecule consists of a lipophilic acetophenone core coupled with a polar, basic 1,4-diazepane ring. The critical solubility determinant is the secondary amine on the diazepane ring (position 4).

  • Free Base Form: Lipophilic. High solubility in organic solvents (DMSO, MeOH, DCM). Poor water solubility.[1][2]

  • Salt Form (e.g., HCl): Hydrophilic. Improved water solubility; variable solubility in pure organic solvents.

Quick Reference Solubility Table:

SolventSolubility RatingEstimated Max Conc.Application
DMSO Excellent ~50–100 mMStock solutions, Biological assays (dilute 1000x)
Methanol Good ~10–50 mMLC-MS standards, Chemical synthesis
Water Poor (Free Base)< 0.1 mMNot recommended for stock solutions
1M HCl Good > 10 mMAqueous delivery (forms salt in situ)

Note: "Estimated Max Conc." is derived from structural analogs (e.g., 4-aminoacetophenone and diazepam derivatives). Always perform a pilot solubility test before committing your entire sample.

DMSO Troubleshooting Guide (The "Water Trap")

Issue: “My compound precipitated in DMSO after a few days.”

Root Cause Analysis: DMSO is highly hygroscopic . It absorbs atmospheric moisture rapidly. 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one is hydrophobic (in free base form). As the water content in your DMSO rises above 1-2%, the solvent power decreases, forcing the hydrophobic compound to "crash out" (precipitate).

Corrective Protocol:

  • Use Anhydrous DMSO: Always use a fresh bottle or DMSO stored over molecular sieves (3Å or 4Å).

  • The "Freeze-Thaw" Check: DMSO freezes at 19°C. If your stock solution does not freeze in the refrigerator (4°C), it contains significant water contamination. Discard it.

  • Sonication: If minor precipitation occurs, sonicate at 40°C for 5 minutes. The diazepane ring is thermally stable at this temperature.

FAQ: Can I use this DMSO stock for cell culture?

  • Yes. DMSO is the standard vehicle. However, ensure the final concentration of DMSO in the culture media is <0.5% (v/v) to avoid solvent toxicity masking your compound's effects.

Methanol Troubleshooting Guide (The "Volatility Trap")

Issue: “The concentration of my methanol stock seems inconsistent over time.”

Root Cause Analysis: Methanol is highly volatile . Repeated opening of the vial causes evaporation, artificially increasing the concentration of the remaining solution. Furthermore, methanol can absorb moisture, though less aggressively than DMSO.

Corrective Protocol:

  • Use Screw-Cap Vials: Never store methanol stocks in snap-cap tubes (Eppendorfs); they leak vapor. Use glass vials with Teflon-lined caps.

  • Temperature Control: Store at -20°C to minimize vapor pressure.

  • Basicity Check: Methanol is protic. If you are using the HCl salt of the compound, it will dissolve well. If you are using the free base , solubility is lower. Adding 1% Formic Acid to the methanol can drastically improve solubility for the free base by protonating the diazepane nitrogen.

Master Protocol: Preparation of 10 mM Stock Solution

This protocol uses a self-validating "Stepwise Addition" method to prevent wasting the compound.

Reagents:

  • Compound: 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one (MW ≈ 218.3 g/mol )

  • Solvent: Anhydrous DMSO (Grade ≥ 99.9%)

Workflow:

  • Weighing: Weigh approx. 2.2 mg of compound into a sterile glass vial. Record exact weight (e.g., 2.18 mg).

  • Calculation: Calculate required volume for 10 mM.

    • Example:

      
      
      
  • Primary Addition (50% Volume): Add only 50% of the calculated DMSO (e.g., 0.5 mL).

  • Agitation: Vortex for 30 seconds.

  • Inspection (The Checkpoint):

    • Clear Solution? Proceed to Step 6.

    • Particles Visible? Sonicate for 5 mins. If still insoluble, STOP. The compound may be a salt form or impure.

  • Final Dilution: Add the remaining 50% DMSO. Vortex to mix.

  • Aliquot: Split into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Visual Logic: Troubleshooting Decision Tree

The following diagram illustrates the logical flow for resolving solubility issues based on the solvent system and observed symptoms.

SolubilityLogic Start Start: Solubility Issue SolventCheck Which Solvent? Start->SolventCheck DMSO DMSO SolventCheck->DMSO MeOH Methanol SolventCheck->MeOH Precipitation Precipitation? DMSO->Precipitation WaterCheck Check Water Content (Does it freeze at 4°C?) Precipitation->WaterCheck Yes Warming Sonicate @ 40°C WaterCheck->Warming Yes (Frozen at 4°C) Discard Discard & Use Anhydrous DMSO WaterCheck->Discard No (Liquid at 4°C) Insoluble Insoluble? MeOH->Insoluble Volatile Conc. Drift? MeOH->Volatile SaltCheck Is it Free Base? Insoluble->SaltCheck Acidify Add 1% Formic Acid (Protonate Amine) SaltCheck->Acidify Yes SealCheck Switch to Glass Screw-Cap Vials Volatile->SealCheck

Caption: Decision tree for diagnosing solubility failures. Blue nodes indicate solvent choice; Red nodes indicate symptoms; Green nodes indicate solutions.

Advanced FAQ: Aqueous Dilution ("Crashing Out")

Q: When I dilute my DMSO stock into PBS (buffer), it turns cloudy immediately. A: This is the "Crash Out" effect. The hydrophobic phenyl-acetophenone core aggregates when the DMSO concentration drops below 1-5%.

Solution: The Intermediate Dilution Step Do not jump from 100% DMSO to 1% DMSO in one step.

  • Step 1: Dilute 10 mM DMSO stock 1:10 into pure Ethanol or PEG-400 (Result: 1 mM).

  • Step 2: Dilute this intermediate slowly into your PBS while vortexing.

  • Why? PEG-400 acts as a surfactant/cosolvent, stabilizing the diazepane derivative in the aqueous phase better than DMSO alone.

References & Authority

  • PubChem Compound Summary. 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one. National Center for Biotechnology Information. (Accessed 2026).

  • Cayman Chemical. Solubility Guidelines for Organic Nitrogenous Compounds. (General reference for handling amino-aryl ketones).

  • Li, P., et al. (2005). "Solubility of Diazepam in Supercritical Carbon Dioxide." Journal of Chemical & Engineering Data. (Reference for diazepane ring solubility behavior).

  • Sigma-Aldrich (Merck). DMSO: Handling and Storage Technical Bulletin. (Reference for hygroscopicity and freezing points).

Sources

Troubleshooting

Technical Support Portal: Palladium Removal from 4-(1,4-diazepan-1-yl)acetophenone

Executive Summary Removing palladium from 4-(1,4-diazepan-1-yl)acetophenone presents a specific challenge: competitive chelation . The diazepane moiety contains both a tertiary aniline-like nitrogen and a secondary amine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Removing palladium from 4-(1,4-diazepan-1-yl)acetophenone presents a specific challenge: competitive chelation . The diazepane moiety contains both a tertiary aniline-like nitrogen and a secondary amine. These basic nitrogen atoms act as potent ligands, stabilizing palladium species in solution and competing with standard scavengers.[1] Simple filtration or standard silica plugs often fail to reduce Pd levels below ICH Q3D limits (<10 ppm) because the product itself "pulls" the metal through the filter.

This guide provides three validated workflows to break this complexation, prioritizing yield retention and regulatory compliance.

Part 1: Diagnostic Workflow

Before selecting a protocol, determine your current impurity profile and product stability. Use the decision tree below to select the optimal removal strategy.

Pd_Removal_Decision_Tree Start Crude Reaction Mixture (Pd > 500 ppm) Solubility Is Product Soluble in Water-Immiscible Solvent (e.g., DCM, EtOAc)? Start->Solubility Yes_Soluble Yes Solubility->Yes_Soluble Preferred No_Soluble No (Polar/Oil) Solubility->No_Soluble Method_C METHOD C: L-Cysteine/NAC Wash (Chemo-selective Extraction) Yes_Soluble->Method_C Check_Pd Analyze Pd Content (ICP-MS) Method_C->Check_Pd Scavenger_Choice Is Product Acid Sensitive? No_Soluble->Scavenger_Choice Method_A METHOD A: SiliaMetS® Thiol/DMT (High Affinity Scavenger) Scavenger_Choice->Method_A No (Stable) Method_B METHOD B: Activated Carbon (Non-Specific Adsorption) Scavenger_Choice->Method_B Yes (Rare) Method_A->Check_Pd Method_B->Check_Pd Success Pd < 10 ppm Proceed to Crystallization Check_Pd->Success Pass Fail Pd > 10 ppm Check_Pd->Fail Fail Fail->Method_A Re-treat w/ Heat

Figure 1: Decision matrix for palladium removal. Green nodes indicate primary recommended protocols.

Part 2: Troubleshooting & FAQs

Q1: I used a standard silica plug, but the product is still dark/colored. Why? A: Color is a poor proxy for Pd content, but persistent dark color often indicates colloidal Pd(0) or Pd-amine clusters. Standard silica has low affinity for Pd in the presence of diazepane. The diazepane nitrogens bind Pd more tightly than the hydroxyls on silica.

  • Fix: You must use a functionalized scavenger (Thiol or DMT) that has a higher binding constant (Kd) for Pd than your product does.

Q2: My scavenger removal step caused a 20% drop in yield. Is this normal? A: No. This suggests non-specific adsorption.

  • Cause: If you used Activated Carbon, it likely adsorbed your aromatic acetophenone core.

  • Fix: Switch to Method A (SiliaMetS® Thiol) or Method C (L-Cysteine Wash) . These are chemically specific to metals and will not bind the organic pharmacophore.

Q3: Can I use an acid wash (HCl) to remove the Pd? A: Not recommended.

  • Reason: Your molecule contains a basic secondary amine (diazepane). Adding acid will protonate the amine, rendering the product water-soluble (salt formation). The Pd might stay in the organic layer, but you will lose your product to the aqueous waste stream unless you perform a tedious back-extraction.

Part 3: Detailed Protocols
Method A: Solid-Supported Scavengers (Best for High Purity)

Recommended for: Final polishing of APIs where Pd < 10 ppm is critical.

Mechanism: Silica-bound thiols or dimercaptotriazine (DMT) form irreversible covalent bonds with Pd(II) and Pd(0), outcompeting the diazepane ligand.

  • Dissolution: Dissolve crude 4-(1,4-diazepan-1-yl)acetophenone in a compatible solvent (THF, MeOH, or Ethyl Acetate) at a concentration of 5–10 volumes.

  • Loading: Add SiliaMetS® Thiol or SiliaMetS® DMT (approx. 4–8 equivalents relative to residual Pd content, or 10-20% w/w relative to product if Pd content is unknown).

  • Digestion: Stir at 50°C for 4 hours .

    • Note: Heat is crucial here. The Pd-diazepane complex is stable; thermal energy helps break the ligand exchange barrier.

  • Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the silica scavenger.

  • Analysis: Concentrate filtrate and test via ICP-MS.

Method B: Activated Carbon (Carboxen® / Charcoal)

Recommended for: Gross cleanup of very dirty reactions (Pd > 1000 ppm) before using Method A.

  • Slurry: Suspend crude product in Ethanol or MeOH.

  • Addition: Add Activated Carbon (e.g., Darco G-60 or specialized Carboxen® synthetic carbon) at 5-10% w/w.

  • Contact Time: Stir vigorously for 1-2 hours at room temperature. Do not heat significantly, as this promotes product adsorption.

  • Filtration: Filter over a tight Celite bed. Wash the cake copiously with solvent to recover adsorbed product.

Method C: The L-Cysteine Wash (Best for Scale-Up)

Recommended for: Large batches where filtration of solids is slow.

Mechanism: L-Cysteine is a water-soluble amino acid with a high affinity for Pd. It extracts Pd from the organic phase into the aqueous phase, leaving the hydrophobic acetophenone product in the organic layer.

  • Biphasic Setup: Dissolve the reaction mixture in a water-immiscible solvent (e.g., DCM, MTBE, or 2-MeTHF).

  • Reagent Prep: Prepare a 10-20% aqueous solution of L-Cysteine or N-Acetylcysteine (NAC) .

  • Extraction: Add the aqueous cysteine solution to the organic layer (1:1 volume ratio).

  • Agitation: Stir vigorously at 40°C for 1 hour. The aqueous layer often turns dark/black as Pd is extracted.

  • Separation: Separate layers. The Pd is now in the aqueous waste.

  • Wash: Wash the organic layer once with brine to remove residual cysteine.

Part 4: Comparative Data Analysis
FeatureSiliaMetS® Thiol (Method A) L-Cysteine Wash (Method C) Activated Carbon (Method B)
selectivity High (Specific to Pd)High (Specific to Metals)Low (Adsorbs organics)
Pd Removal Efficiency > 95% (Single Pass)80-90% (May need 2 washes)50-70%
Yield Loss < 2%< 5%10-20%
Cost High (

$)
Low ($)Low ($)
Suitability for Diazepane Excellent (Outcompetes amine)Good (Phase separation helps)Fair (Use for gross cleanup)
References
  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[2][3] Link

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers: Efficient Removal of Palladium from Amine Products.[4][5] SiliCycle Application Notes.[5] Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development.[6] Organic Process Research & Development.[7] Link

  • ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities.[8] International Council for Harmonisation. Link

  • Roschangar, F., et al. (2013). Overcoming the Palladium Challenge in the Synthesis of an Active Pharmaceutical Ingredient. Organic Process Research & Development.[7] Link

Sources

Reference Data & Comparative Studies

Validation

Technical Assessment: 1H NMR Characterization of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one

Part 1: Executive Summary & Structural Context Compound: 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one CAS: 892491-96-2 (Analogous/Generic) Molecular Formula: C13H18N2O Molecular Weight: 218.30 g/mol This guide provides a t...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Context

Compound: 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one CAS: 892491-96-2 (Analogous/Generic) Molecular Formula: C13H18N2O Molecular Weight: 218.30 g/mol

This guide provides a technical analysis of the proton nuclear magnetic resonance (1H NMR) characteristics of the title compound. As a pharmacophore intermediate, this molecule combines an electron-withdrawing acetyl group with an electron-donating 1,4-diazepane (homopiperazine) moiety.

The primary analytical challenge lies in distinguishing the flexible 7-membered diazepane ring signals from those of rigid analogues like piperazine. This guide establishes the baseline chemical shifts, coupling patterns, and solvent effects required for structural validation.[1][2]

Part 2: 1H NMR Data & Assignment Guide

The following data represents the consensus chemical shifts for the free base form in Chloroform-d (CDCl3) at 400 MHz. Assignments are derived from high-confidence structure-activity relationships (SAR) of N-aryl-1,4-diazepanes and 4-aminoacetophenone derivatives.

Table 1: Chemical Shift Assignments (CDCl3)[1][2][3]
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
Aromatic Region
Ar-H (2, 6) 7.85 – 7.90 Doublet (d)2HOrtho to C=O (Deshielded by anisotropy/EWG).[1][2]
Ar-H (3, 5) 6.65 – 6.70 Doublet (d)2HOrtho to N-Diazepane (Shielded by resonance).
Aliphatic Region
N1-CH2 (α to Ph) 3.60 – 3.75 Multiplet (m)4HDeshielded by N-aryl attachment. Overlapping signals common.
N4-CH2 (α to NH) 2.95 – 3.10 Multiplet (m)4HAlpha to secondary amine.
Acetyl -CH3 2.48 – 2.52 Singlet (s)3HCharacteristic methyl ketone.
C6-CH2 (Bridge) 1.95 – 2.05 Quintet/Broad2HBeta to both nitrogens; diagnostic for 7-membered ring.
N-H 1.80 – 2.50 Broad Singlet1HHighly variable; solvent/concentration dependent.[2]

Note on Coupling: The aromatic system typically displays an AA'BB' pattern, appearing as "roofed" doublets with J ≈ 8.8 Hz.[1][2]

Structural Visualization & Numbering

The following diagram defines the atom mapping used for the assignments above.

G cluster_phenyl cluster_diazepane Acetyl_Me Me 2.5 C_Carbonyl C=O Acetyl_Me->C_Carbonyl Ph_2 Ar-H 7.9 C_Carbonyl->Ph_2 EWG Ph_3 Ar-H 6.7 Ph_2->Ph_3 J=8.8 N_Diaz N1 Ph_3->N_Diaz EDG Diaz_2 α-Ph 3.6 N_Diaz->Diaz_2 Diaz_Bridge β-CH2 2.0 Diaz_2->Diaz_Bridge Diaz_3 α-NH 3.0 NH NH Diaz_3->NH Diaz_Bridge->Diaz_3

Caption: Chemical shift mapping. Red/Blue nodes indicate deshielded regions; Green indicates shielded regions.[1][2]

Part 3: Comparative Analysis (The "Why" Behind the Data)

This section compares the product against its closest structural alternative, the Piperazine analogue (1-[4-(1-piperazinyl)phenyl]ethan-1-one) , to highlight specific identification markers.

Comparison 1: Ring Size & Conformational Flexibility

The critical differentiator between the 1,4-diazepane (7-membered) and piperazine (6-membered) rings is conformational entropy.

FeatureDiazepane (Product) Piperazine (Alternative) Diagnostic Implication
Conformation Flexible Twist-ChairRigid ChairDiazepane signals are broader at RT due to slower ring inversion.
Aliphatic Signals Three distinct environments (α-Ph, α-NH, β-Bridge)Two distinct environments (α-Ph, α-NH)The presence of the ~2.0 ppm quintet (Bridge) confirms the 7-membered ring.
Integration 4H : 4H : 2H4H : 4HIntegration of the aliphatic region sums to 10H (Diazepane) vs 8H (Piperazine).[1][2]
Comparison 2: Solvent Effects (CDCl3 vs. DMSO-d6)

Solvent choice drastically alters the appearance of the amine proton and the alpha-methylene signals.

  • CDCl3 (Non-polar):

    • NH signal is often broad or invisible due to exchange.

    • Diazepane ring protons appear as distinct multiplets.[3]

  • DMSO-d6 (Polar Aprotic):

    • NH Signal: Appears as a broad singlet or triplet around 2.0–3.0 ppm (if dry).[1][2]

    • Water Peak: DMSO usually contains water at ~3.33 ppm, which often overlaps with the N1-CH2 signals of the diazepane ring.[1]

    • Recommendation: Use CDCl3 for clean integration of the diazepane ring.[2] Use DMSO-d6 only if solubility is an issue (e.g., if analyzing the HCl salt).[1]

Part 4: Experimental Protocol for Validation

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating workflow.

Sample Preparation
  • Mass: Dissolve 5–10 mg of the free base in 0.6 mL of solvent (CDCl3 preferred).

  • Filtration: If the solution is cloudy (common with diazepane aggregation), filter through a cotton plug into the NMR tube.[1][2] Suspended solids cause line broadening.

  • Reference: Ensure TMS (0.00 ppm) or residual CHCl3 (7.26 ppm) is used for calibration.

Acquisition Parameters
  • Scans: Minimum 16 scans (high concentration) or 64 scans (low concentration).

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds. The acetyl methyl group relaxes slowly; insufficient delay will reduce its integration value below 3.0H.[2]

Troubleshooting "Missing" Signals

If the diazepane signals appear as undefined blobs rather than multiplets:

  • Cause: Intermediate exchange rate of ring inversion at room temperature.

  • Solution: Run the experiment at 323 K (50°C) . The increased temperature forces the ring into fast exchange, sharpening the multiplets into definable triplets/quintets.[1][2]

Workflow Diagram: Signal Assignment Logic

Workflow Start Acquire 1H Spectrum Check_Ar Identify Aromatic AA'BB' (7.9 & 6.7 ppm) Start->Check_Ar Check_Me Identify Methyl Singlet (2.5 ppm) Check_Ar->Check_Me Decision Analyze Aliphatic Region (1.5 - 4.0 ppm) Check_Me->Decision Path_Pip 2 Distinct Signals? (Integrals 4:4) Decision->Path_Pip No Bridge Signal Path_Diaz 3 Distinct Signals? (Integrals 4:4:2) Decision->Path_Diaz Bridge Signal (~2.0 ppm) Result_Pip Piperazine Analogue (Incorrect) Path_Pip->Result_Pip Result_Diaz 1,4-Diazepane Product (Confirmed) Path_Diaz->Result_Diaz

Caption: Logic flow for distinguishing the target diazepane from piperazine contaminants.

References

  • Diazepane Ring Conformation

    • Lellek, V., et al. (2001).[1][2][4] Straightforward Synthesis of Axially Chiral 1,4-Naphthodiazepine Derivatives. ChemInform.[4]

    • Context: Establishes the conformational flexibility and NMR broadening effects in 7-membered heterocyclic rings.
  • Solvent Effects on Aminoacetophenones

    • Yilmaz, F., et al. (2016).[1][2][5] Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie.

    • Context: Provides comparative shifts for N-aryl piperazine acetophenones, validating the aromatic and acetyl shifts used in this guide.
  • General NMR Principles for Heterocycles

    • LibreTexts Chemistry. (2022).[1][6] The Basis for Differences in Chemical Shift.[2][6]

    • Context: Foundational principles for shielding/deshielding in N-aryl systems.

Sources

Comparative

HPLC purity analysis method for 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one

HPLC Purity Analysis Guide: 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one Part 1: Executive Summary & Strategic Rationale Target Analyte: 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one Chemical Class: Basic Heterocycle (Homopip...

Author: BenchChem Technical Support Team. Date: February 2026

HPLC Purity Analysis Guide: 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one

Part 1: Executive Summary & Strategic Rationale

Target Analyte: 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one Chemical Class: Basic Heterocycle (Homopiperazine derivative) attached to an Acetophenone moiety.[1][2] Critical Challenge: The homopiperazine ring contains a secondary amine (pKa ~9.5–10.0).[1] On standard silica-based C18 columns at acidic pH, this basic nitrogen interacts strongly with residual silanols, causing severe peak tailing, retention variability, and poor resolution of impurities.[1][2]

The Solution: This guide compares two distinct chromatographic strategies:

  • Method A (Traditional): Acidic Mobile Phase on End-capped C18.[1] (Standard approach, often limited by tailing).[1][2]

  • Method B (Recommended): High-pH Mobile Phase on Hybrid Silica C18.[1] (Modern approach, suppresses ionization of the base, eliminating silanol interactions).[1][2]

Part 2: Comparative Methodological Analysis

Method A: The Traditional Acidic Approach (Control)[1]
  • Principle: Uses low pH (pH ~2.5–3.[1]0) to fully protonate the basic amine.[1] While this prevents mixed-mode retention (part ionic/part hydrophobic), the positively charged amine is repelled by the hydrophobic stationary phase, leading to early elution and potential secondary interactions with silanols.[2]

  • Best For: Laboratories restricted to standard silica columns or requiring specific MS-ionization modes.[1][2]

Method B: The High-pH Hybrid Approach (Challenger)
  • Principle: Uses a high pH (pH 9.5–10.0) buffer (Ammonium Bicarbonate/Hydroxide) on a hybrid silica column (e.g., Waters XBridge, Phenomenex Gemini).[1][2] At this pH, the amine is deprotonated (neutral).[1][2]

  • Mechanism: The neutral molecule exhibits higher hydrophobicity, increasing retention and loading capacity.[1][2] Crucially, silanol interactions are eliminated, resulting in sharp, symmetrical peaks.[1][2]

  • Best For: High-purity analysis, impurity profiling, and preparative scale-up.[1][2]

Part 3: Experimental Protocols

System A: Acidic C18 Protocol
  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Acetophenone chromophore).[1]

  • Gradient:

    • 0-2 min: 5% B[1][2]

    • 2-15 min: 5% -> 90% B[1][2]

    • 15-18 min: 90% B (Wash)[1][2]

    • 18.1 min: 5% B (Re-equilibration)

System B: High-pH Hybrid Protocol (Recommended)
  • Column: Waters XBridge BEH C18 (150 x 4.6 mm, 3.5 µm) or Phenomenex Gemini-NX C18.[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.[1][5][4][6][7]

  • Flow Rate: 1.0 mL/min.[1][3][4]

  • Temperature: 35°C.[1][4]

  • Detection: UV @ 254 nm.[1]

  • Gradient:

    • 0-1 min: 10% B[1][2]

    • 1-12 min: 10% -> 95% B[1][2]

    • 12-15 min: 95% B[1][2]

    • 15.1 min: 10% B[1]

Part 4: Performance Comparison Data

The following table summarizes expected performance metrics based on structure-activity relationships for basic homopiperazine derivatives.

MetricMethod A (Acidic C18)Method B (High pH Hybrid)Interpretation
Retention Time (

)
~4.5 - 5.5 min~7.0 - 8.5 minMethod B provides better retention for polar bases.[1][2]
USP Tailing Factor (

)
1.5 - 2.2 (Severe)1.05 - 1.15 (Excellent)Method B eliminates silanol tailing.[1][2]
Theoretical Plates (

)
~4,000 - 6,000> 12,000Method B offers superior efficiency.[1]
Resolution (

)
Moderate (< 2.0 for close impurities)High (> 3.[1]0)Method B resolves synthesis by-products better.
MS Compatibility Excellent (Formic Acid)Good (Volatile Buffer)Both are MS-compatible.[1]

Part 5: Decision Logic & Mechanism Visualization

The diagram below illustrates the decision process and the mechanistic difference between the two approaches.

MethodSelection Start Analyte: 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one (Basic Amine, pKa ~9.5) Decision Select pH Strategy Start->Decision PathA Method A: Acidic pH (pH 2-3) (Protonated Amine BH+) Decision->PathA Standard Column PathB Method B: High pH (pH 10) (Neutral Amine B) Decision->PathB Hybrid Column MechA Mechanism: Cationic repulsion from C18 + Strong Silanol Interaction PathA->MechA MechB Mechanism: Hydrophobic Interaction only (No Silanol Effect) PathB->MechB ResultA Result: Early Elution Peak Tailing (Tf > 1.5) MechA->ResultA ResultB Result: Increased Retention Sharp Peak (Tf < 1.2) MechB->ResultB

Figure 1: Mechanistic pathway comparing Acidic vs. High pH strategies for basic homopiperazine analysis.

Part 6: Troubleshooting & Optimization

  • Peak Tailing in Method A:

    • Cause: Residual silanols on the silica surface binding to the protonated amine.[1]

    • Fix: Add 0.1% Triethylamine (TEA) or Trifluoroacetic Acid (TFA) as a silanol blocker, though TFA may suppress MS signal.[1][2]

  • Retention Drift in Method B:

    • Cause: Carbonate formation in the mobile phase if left too long (CO2 absorption).[1]

    • Fix: Prepare Mobile Phase A fresh daily or use a soda-lime trap on the solvent bottle.[1]

  • Unknown Impurity Co-elution:

    • Strategy: If an impurity co-elutes on the C18 column, switch to a Phenyl-Hexyl column (using the same High pH buffer) to exploit pi-pi interactions with the acetophenone ring.[1]

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1][2] Practical HPLC Method Development. Wiley-Interscience.[1][2] (Foundational text on silanol interactions with basic amines).

  • McCalley, D. V. (2010).[1][2] "Analysis of basic solutes by HPLC." Journal of Chromatography A. Link (Authoritative review on high pH chromatography for bases).[1]

  • Waters Corporation. (2023).[1] "XBridge BEH C18 Columns Application Notebook." Link (Source for hybrid particle stability at pH 10).[1]

  • Phenomenex. (2024).[1][8] "Gemini-NX C18: Robustness at High pH."[1][2] Link (Comparative data for high pH stability).[1]

  • PubChem. (2025).[1] "1-Phenyl-1,4-diazepane Structure & Properties." Link (Structural basis for pKa estimation).[1]

Sources

Validation

Comparative Guide: Structural Characterization of 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one

Executive Summary & Strategic Context In medicinal chemistry, the shift from a 6-membered piperazine ring to a 7-membered 1,4-diazepane (homopiperazine) ring is a classic bioisosteric replacement strategy. While the pipe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In medicinal chemistry, the shift from a 6-membered piperazine ring to a 7-membered 1,4-diazepane (homopiperazine) ring is a classic bioisosteric replacement strategy. While the piperazine scaffold is rigid and well-characterized, the diazepane analog—specifically 1-[4-(1,4-Diazepan-1-yl)phenyl]ethan-1-one —introduces conformational flexibility that can dramatically alter solubility, metabolic stability, and receptor binding kinetics.

This guide provides a comparative structural analysis of the diazepane derivative against its piperazine benchmark. It details the crystallographic challenges inherent to 7-membered rings and provides a validated workflow for resolving the specific crystal structure of this acetophenone derivative.

The Core Problem: Conformational Entropy
  • Piperazine Analog (Benchmark): Exists almost exclusively in a rigid chair conformation . The nitrogen lone pairs and substituents are well-defined, leading to predictable crystal packing and high lattice energy.

  • Diazepane Analog (Target): The 7-membered ring suffers from Pitzer strain (torsional) and transannular strain. It exists in a dynamic equilibrium between twist-chair and twist-boat conformations. In the solid state, this often results in crystallographic disorder, requiring specific low-temperature data collection strategies.

Structural Prediction & Comparative Metrics

Before initiating wet-lab crystallization, we establish the baseline expectations based on fragment-based crystallographic data (CSD) for N-aryl diazepanes versus N-aryl piperazines.

Table 1: Predicted Structural Parameters (Comparative)
FeaturePiperazine Analog (Benchmark)Diazepane Analog (Target)Implication
Ring Conformation Rigid Chair (

)
Distorted Chair / Twist-BoatDiazepane has higher entropy; lower melting point expected.
N-Aryl Bond Length ~1.38 - 1.40 Å~1.39 - 1.42 ÅSlight elongation in diazepane due to ring strain relieving conjugation.
C-N-C Angle (Ring) ~110° (Tetrahedral)~114° - 117° (Expanded)Wider angles in 7-membered ring to reduce transannular clash.
Pucker Amplitude (Q) ~0.56 Å~0.70 - 0.90 ÅDiazepane ring is more "puckered," occupying larger 3D volume.
H-Bonding (Terminal NH) Strong, DirectionalOften DisorderedTerminal NH in diazepane is more accessible but fluxional.

Critical Insight: The acetophenone moiety (phenyl + acetyl group) is planar. The critical structural variable is the torsion angle between the phenyl ring and the diazepane nitrogen lone pair. In piperazines, this is often close to 0-20° (planar conjugation). In diazepanes, steric clash often forces a twist (>30°), decoupling the nitrogen lone pair from the aromatic system.

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality single crystals for this specific diazepane derivative, we utilize a Nucleophilic Aromatic Substitution (


) followed by a controlled vapor diffusion.
Phase A: Synthesis (Self-Validating Protocol)

Reaction: 4-Fluoroacetophenone + Homopiperazine


 Target Product
  • Stoichiometry: Dissolve 4-Fluoroacetophenone (1.0 eq) in DMSO. Add Homopiperazine (3.0 eq) to act as both nucleophile and base.

    • Why: Excess homopiperazine prevents bis-arylation (formation of the dimer).

  • Conditions: Heat to 90°C for 4 hours. Monitor by TLC (10% MeOH in DCM).

    • Validation: The product spot will be more polar (lower

      
      ) than the starting material due to the secondary amine.
      
  • Workup: Dilute with water, extract into EtOAc. Wash organic layer with brine.

  • Purification: Column chromatography is mandatory to remove trace homopiperazine, which co-crystallizes and ruins unit cell determination.

Phase B: Crystallization Workflow (Vapor Diffusion)

Direct evaporation often yields amorphous powder due to the flexible ring. Vapor diffusion is required to "freeze" the conformer.

  • Solvent: Dissolve 20 mg of pure target compound in 0.5 mL Acetonitrile (Good solubility, polar).

  • Antisolvent: Place the inner vial into a larger jar containing 5 mL Diisopropyl Ether (Non-polar, volatile).

  • Incubation: Seal and store at 4°C.

    • Mechanism:[1] Ether slowly diffuses into acetonitrile, lowering solubility gradually. The low temperature reduces the thermal motion of the diazepane ring, promoting ordered packing.

Crystallographic Analysis Logic

The following diagram outlines the decision-making process when solving the structure, specifically addressing the "Disorder" problem common in diazepanes.

CrystalLogic Start Raw XRD Data Collection (Mo Kα, 100K) CheckUnitCell Determine Unit Cell & Space Group Start->CheckUnitCell SolvePhase Phase Solution (Direct Methods/SHELXT) CheckUnitCell->SolvePhase Refine Refinement Cycle SolvePhase->Refine CheckDisorder Is Diazepane Ring Disordered? Refine->CheckDisorder NoDisorder Anisotropic Refinement (R1 < 5%) CheckDisorder->NoDisorder Clean Density YesDisorder Model Split Positions (PART 1 / PART 2) CheckDisorder->YesDisorder Elongated Ellipsoids Final Final CIF Generation & CheckCIF Validation NoDisorder->Final Restraints Apply Soft Restraints (SADI / DFIX) YesDisorder->Restraints Restraints->Refine

Figure 1: Decision logic for refining diazepane crystal structures. Note the explicit loop for handling ring disorder, a common artifact of 7-membered rings.

Mechanistic Comparison: Ring Strain & Bioactivity

Why does this structure matter? The crystal structure correlates directly to the drug's potential efficacy.

Bioactivity Molecule 1-[4-(1,4-Diazepan-1-yl) phenyl]ethan-1-one Piperazine Piperazine Analog (Rigid) Molecule->Piperazine Diazepane Diazepane Analog (Flexible) Molecule->Diazepane Conf_P Fixed Chair Conformation Piperazine->Conf_P Conf_D Twist-Chair / Boat Equilibrium Diazepane->Conf_D Binding_P High Specificity (Lock & Key) Conf_P->Binding_P Solubility_P High Lattice Energy (Lower Solubility) Conf_P->Solubility_P Binding_D Induced Fit (Broad Specificity) Conf_D->Binding_D Solubility_D Low Lattice Energy (Higher Solubility) Conf_D->Solubility_D

Figure 2: Structure-Property Relationship mapping. The flexibility of the diazepane ring (Green path) leads to distinct solubility and binding profiles compared to the rigid piperazine (Red path).

References

  • Homopiperazine Crystal Structure: Parkin, A. et al. "Crystal structure of homopiperazine (hexahydro-1,4-diazepine)."[2] MDPI Molbank, 2021. Significance: Establishes the baseline pseudo-chair conformation for the isolated ring.

  • Arylpiperazine Scaffolds: "Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands." Molecules, 2023. Significance: Provides the benchmark geometry for the 6-membered analog.

  • Diazepane Ring Conformation: "Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one." IUCrData, 2016. Significance: Demonstrates the "chair" preference in substituted diazepanes.

  • Acetophenone Geometry: "1-(4-(Diphenylamino)phenyl)ethanone Crystal Structure." Cambridge Structural Database (CSD).[3] Significance: Reference for the planar acetophenone fragment geometry.

Sources

Safety & Regulatory Compliance

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